Product packaging for GSK180(Cat. No.:)

GSK180

Cat. No.: B607769
M. Wt: 276.07 g/mol
InChI Key: MIGAKMWKMLYGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GSK180 is a potent and selective competitive inhibitor of kynurenine 3-monooxygenase (KMO), an enzyme involved in tryptophan metabolism, with an IC50 of ~6 nM.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7Cl2NO4 B607769 GSK180

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5,6-dichloro-2-oxo-1,3-benzoxazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO4/c11-5-3-7-8(4-6(5)12)17-10(16)13(7)2-1-9(14)15/h3-4H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGAKMWKMLYGJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC(=O)N2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GSK180: A Technical Guide to its Mechanism of Action in Tryptophan Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of GSK180, a potent and selective inhibitor of Kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway. This document details the core mechanism, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its characterization, and visualizes its impact on the kynurenine pathway.

Core Mechanism of Action

This compound is a selective and competitive inhibitor of Kynurenine-3-monooxygenase (KMO).[1] KMO is a pivotal enzyme in the kynurenine pathway, the primary route for tryptophan catabolism in mammals.[2][3] This pathway is integral to immune regulation and the production of neuroactive metabolites.[4][5][6] KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[7][8] The inhibition of KMO by this compound is competitive with the enzyme's natural substrate, kynurenine.[7]

By blocking KMO, this compound effectively redirects the kynurenine pathway. This inhibition leads to a decrease in the production of downstream metabolites, including the neurotoxic 3-HK and quinolinic acid, while simultaneously causing an accumulation of the upstream substrate, kynurenine.[7][9] This accumulated kynurenine can then be metabolized by kynurenine aminotransferases (KATs) to form kynurenic acid, a metabolite with neuroprotective properties.[7]

The modulation of this pathway by this compound has shown therapeutic potential, particularly in conditions associated with inflammation and altered tryptophan metabolism, such as acute pancreatitis.[2][3][7]

Quantitative Data Summary

The inhibitory potency and pharmacokinetic properties of this compound have been characterized in various preclinical models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeTargetSpeciesIC50
Enzyme AssayKynurenine-3-monooxygenase (KMO)-~6 nM[1]
Cell-Based AssayEndogenous KMO in HEK293 cellsHuman2.0 µM[7]
Cell-Based AssayEndogenous KMO in primary hepatocytesHuman2.6 µM[1][7]
Cell-Based AssayEndogenous KMORat7 µM[1]

Table 2: In Vivo Pharmacokinetics of this compound in Rats (27 mg/kg i.v. dose)

ParameterValue
Volume of distribution (Vdss)0.14 L/kg[7]
Plasma clearance (Clp)0.45 ml/min/kg[7]
Half-life (t1/2)3 hours[7]
Free fraction in plasma7.7%[7]

Table 3: In Vivo Pharmacodynamic Effects of this compound in Rats

MetaboliteEffect
Plasma KynurenineIncreased[7]
Plasma Kynurenic AcidIncreased[7]
Plasma 3-HydroxykynurenineDecreased[7]
Plasma TryptophanDecreased[7]

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of this compound.

KMO Enzyme Inhibition Assay

Objective: To determine the in vitro potency of this compound against isolated KMO.

Methodology:

  • A stopped fluorescence assay is a common method for measuring KMO activity.

  • Substrates: L-kynurenine and a cofactor such as NADPH are used.

  • Enzyme Source: Lysates from insect cells expressing human KMO can be utilized.[7]

  • Procedure:

    • The enzyme is incubated with varying concentrations of this compound.

    • The reaction is initiated by the addition of L-kynurenine and NADPH.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The reaction is terminated, for instance, by adding a strong acid.

    • The formation of the product, 3-hydroxykynurenine, or the consumption of NADPH can be measured using a fluorescence plate reader.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based KMO Inhibition Assay

Objective: To assess the potency of this compound in a cellular context.

Methodology:

  • Cell Lines:

    • HEK293 cells stably expressing human KMO.[7]

    • Primary human hepatocytes with endogenous KMO activity.[7]

  • Procedure:

    • Cells are plated in multi-well plates and allowed to adhere.

    • Cells are treated with a range of concentrations of this compound.

    • L-kynurenine is added to the culture medium as a substrate.

    • After a defined incubation period, the supernatant is collected.

    • The concentration of 3-hydroxykynurenine in the supernatant is quantified using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: IC50 values are determined from the concentration-response curves.

In Vivo Model of Acute Pancreatitis

Objective: To evaluate the therapeutic efficacy and pharmacodynamic effects of this compound in a disease model.

Methodology:

  • Animal Model: Acute pancreatitis (AP) is induced in rats.

  • This compound Administration:

    • One hour after the induction of AP, this compound is administered as an intravenous (i.v.) bolus (e.g., 24 mg/kg).[7]

    • This is followed by a continuous i.v. infusion (e.g., 5.5 mg/kg/hour) to maintain stable plasma concentrations.[7]

  • Endpoints:

    • Pharmacokinetics: Blood samples are collected at various time points to determine the plasma concentration of this compound.

    • Pharmacodynamics: Plasma levels of tryptophan and its metabolites (kynurenine, kynurenic acid, 3-hydroxykynurenine) are measured.[7]

    • Efficacy: Histological analysis of the pancreas, lung, and kidney is performed to assess tissue injury and inflammation.[7] Neutrophil infiltration can be quantified by measuring myeloperoxidase (MPO) activity.[7]

  • Analytical Methods: Plasma drug and metabolite concentrations are typically quantified using LC-MS/MS.

Visualizations

The following diagrams illustrate the mechanism of action of this compound within the tryptophan metabolism pathway and a typical experimental workflow.

Tryptophan_Metabolism_and_GSK180_MOA cluster_legend Legend Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO Kynurenine L-Kynurenine KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT Three_HK 3-Hydroxykynurenine (Neurotoxic) Kynurenic_Acid Kynurenic Acid (Neuroprotective) IDO_TDO->Kynurenine KMO->Three_HK KAT->Kynurenic_Acid This compound This compound This compound->KMO Metabolite Metabolite Enzyme Enzyme Inhibitor Inhibitor Inhibition Inhibition

Caption: Mechanism of action of this compound in the kynurenine pathway.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Enzyme_Assay KMO Enzyme Assay (IC50 Determination) Cell_Assay Cell-Based Assay (HEK293, Hepatocytes) Enzyme_Assay->Cell_Assay Confirms cellular potency AP_Model Induce Acute Pancreatitis in Rats Cell_Assay->AP_Model Proceed to in vivo model Treatment Administer this compound (i.v. bolus + infusion) AP_Model->Treatment Sampling Collect Blood and Tissue Samples Treatment->Sampling Analysis PK/PD & Histological Analysis Sampling->Analysis

Caption: A typical experimental workflow for characterizing this compound.

References

The Discovery and Development of GSK180: A Potent Kynurenine 3-Monooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and preclinical development of GSK180, a potent and selective inhibitor of Kynurenine 3-Monooxygenase (KMO). KMO is a critical enzyme in the tryptophan metabolic pathway, representing a key therapeutic target for a range of disorders, including neurodegenerative diseases and acute pancreatitis. This document provides a comprehensive overview of the medicinal chemistry strategy that led to the identification of this compound, its mechanism of action, and a summary of its in vitro and in vivo pharmacological properties. Detailed experimental protocols for key assays, quantitative data presented in structured tables, and visualizations of relevant pathways and workflows are included to provide a thorough resource for researchers in the field of drug discovery and development.

Introduction to Kynurenine 3-Monooxygenase (KMO) and the Kynurenine Pathway

The kynurenine pathway is the primary route for tryptophan metabolism in mammals.[1] KMO is a flavin-dependent monooxygenase that catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[2] This step is a critical branch point in the pathway, as the downstream metabolites of 3-HK, such as quinolinic acid, are neurotoxic.[2] Conversely, the alternative branch leads to the formation of the neuroprotective kynurenic acid.[2] Dysregulation of the kynurenine pathway and increased KMO activity have been implicated in the pathogenesis of several diseases, making KMO an attractive therapeutic target.[1][3] Inhibition of KMO is hypothesized to shift the pathway towards the production of neuroprotective metabolites and reduce the formation of neurotoxic compounds.[2]

Below is a diagram illustrating the central role of KMO in the kynurenine pathway and the impact of its inhibition by this compound.

G Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid Alternative Pathway KMO KMO Kynurenine->KMO Three_HK 3-Hydroxykynurenine (Neurotoxic) Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid KMO->Three_HK This compound This compound This compound->KMO Inhibition G cluster_0 Discovery Workflow Kynurenine (Substrate) Kynurenine (Substrate) Substrate-based Design Substrate-based Design Kynurenine (Substrate)->Substrate-based Design Oxazolidinone Scaffold Oxazolidinone Scaffold Substrate-based Design->Oxazolidinone Scaffold SAR Studies SAR Studies Oxazolidinone Scaffold->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization This compound This compound Lead Optimization->this compound G cluster_0 Biochemical Assay Workflow Prepare Reagents Prepare Reagents Plate Setup Plate Setup Prepare Reagents->Plate Setup Add Inhibitor Add Inhibitor Plate Setup->Add Inhibitor Initiate Reaction Initiate Reaction Add Inhibitor->Initiate Reaction Measure Absorbance Measure Absorbance Initiate Reaction->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 G cluster_0 Cell-Based Assay Workflow Seed Cells Seed Cells Add this compound Add this compound Seed Cells->Add this compound Add Kynurenine Add Kynurenine Add this compound->Add Kynurenine Incubate Incubate Add Kynurenine->Incubate Measure 3-HK Measure 3-HK Incubate->Measure 3-HK Calculate IC50 Calculate IC50 Measure 3-HK->Calculate IC50 G cluster_0 In Vivo AP Model Workflow Induce AP Induce AP Administer this compound Administer this compound Induce AP->Administer this compound Monitor Plasma Monitor Plasma Administer this compound->Monitor Plasma Assess Organ Damage Assess Organ Damage Administer this compound->Assess Organ Damage

References

GSK180 and KMO Inhibition: A Technical Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Preclinical Pharmacology of a Potent Kynurenine 3-Monooxygenase Inhibitor

This technical guide provides a comprehensive overview of GSK180, a selective and potent inhibitor of Kynurenine 3-Monooxygenase (KMO). KMO is a critical enzyme in the tryptophan metabolic pathway, and its inhibition represents a promising therapeutic strategy for a range of disorders, including acute pancreatitis and neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of this compound's pharmacological profile, experimental methodologies for its characterization, and a visualization of its mechanism of action.

Executive Summary

This compound is a competitive inhibitor of KMO with nanomolar potency against the human enzyme.[1][2] It effectively modulates the kynurenine pathway, leading to a decrease in the production of the neurotoxic metabolite 3-hydroxykynurenine (3-HK) and a concurrent increase in the neuroprotective metabolite kynurenic acid (KYNA).[3][4] Preclinical studies in rodent models of acute pancreatitis have demonstrated the therapeutic potential of KMO inhibition with this compound, showing protection against multiple organ failure.[3][5][6] This guide will delve into the quantitative data supporting these findings, the experimental protocols used to generate them, and the underlying signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in-cell potency data for this compound against Kynurenine 3-Monooxygenase.

Table 1: In Vitro and In-Cellular Potency of this compound

Target/SystemAssay TypeSpeciesIC50Reference(s)
Kynurenine 3-Monooxygenase (KMO)Enzymatic AssayHuman~6 nM[1][2]
Kynurenine 3-Monooxygenase (KMO)Cell-based Assay (HEK293)Human2.0 µM[3]
Endogenous KMOCell-based Assay (Primary Hepatocytes)Human2.6 µM[1][2][3]
Kynurenine 3-Monooxygenase (KMO)Cell-based Assay (HEK293)Rat7 µM[1][3]

Note: The difference in potency between the enzymatic and cell-based assays is attributed to the low passive permeability of this compound.[3]

Signaling Pathway and Mechanism of Action

This compound acts by competitively inhibiting KMO, a key enzyme at a branchpoint of the kynurenine pathway of tryptophan metabolism. This inhibition alters the metabolic flux, leading to a reduction in downstream metabolites implicated in pathogenesis and an accumulation of upstream, often neuroprotective, metabolites.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO KMO (Kynurenine 3-Monooxygenase) Kynurenine->KMO KYNA Kynurenic Acid (Neuroprotective) Kynurenine->KYNA KATs Three_HK 3-Hydroxykynurenine (Neurotoxic) KMO->Three_HK Downstream Downstream Metabolites Three_HK->Downstream This compound This compound This compound->KMO Inhibition

The Kynurenine Pathway and the inhibitory action of this compound on KMO.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound.

KMO Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the KMO enzyme. Commercially available kits provide a standardized method.[1][7][8]

Principle: The assay measures the activity of recombinant human KMO by monitoring the consumption of the cofactor NADPH, which is proportional to the formation of 3-hydroxykynurenine. The decrease in NADPH absorbance at 340 nm is measured spectrophotometrically.

Materials:

  • Recombinant Human KMO enzyme

  • Assay Buffer (e.g., 3X KMO assay buffer)

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a 1X KMO assay buffer by diluting the 3X stock.

  • Thaw the KMO enzyme on ice and dilute to the desired concentration (e.g., 20 µg/ml) in 1X assay buffer.

  • Add 50 µL of 1X KMO Assay Buffer to "Blank" wells.

  • Add 50 µL of diluted KMO enzyme to "Positive Control" and "Test Inhibitor" wells.

  • Prepare serial dilutions of the test inhibitor (e.g., this compound) at 10-fold the final desired concentration. Add 10 µL of the inhibitor solution to the "Test Inhibitor" wells. Add 10 µL of the vehicle (e.g., DMSO) to the "Positive Control" and "Blank" wells.

  • Prepare a substrate mixture containing L-Kynurenine and NADPH in 1X KMO Assay Buffer.

  • Initiate the reaction by adding 40 µL of the substrate mixture to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 90 minutes), with gentle shaking.

  • Measure the absorbance at 340 nm.

  • Calculate the percent inhibition and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cell-Based KMO Activity Assay (HEK293)

This assay measures the ability of a compound to inhibit KMO activity within a cellular context.[3][9]

Principle: Human KMO is stably expressed in a cell line, such as HEK293. These cells are then treated with the test compound, and the conversion of exogenously added kynurenine to 3-hydroxykynurenine is measured in the cell lysate or supernatant using LC-MS/MS.

Materials:

  • HEK293 cells stably expressing human KMO

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • L-Kynurenine

  • Reagents for cell lysis

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Plate the HEK293-KMO cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a predetermined time.

  • Add L-kynurenine to the cells and incubate for a specific period (e.g., 2 hours at 37°C) to allow for its conversion to 3-HK.

  • Harvest the cell lysates or supernatants.

  • Terminate the enzymatic reaction (e.g., by adding acetonitrile).

  • Analyze the samples by LC-MS/MS to quantify the amount of 3-hydroxykynurenine produced.

  • Calculate the percent inhibition and determine the IC50 value.

Quantification of Kynurenine Pathway Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of multiple metabolites in the kynurenine pathway from biological samples.[3][5][10]

Principle: Biological samples (e.g., plasma, cell lysates) are processed to extract the metabolites of interest. These extracts are then injected into an LC system, where the metabolites are separated based on their physicochemical properties. The separated metabolites are then introduced into a mass spectrometer for detection and quantification based on their mass-to-charge ratio and fragmentation patterns.

General Procedure:

  • Sample Preparation: This typically involves protein precipitation (e.g., with acetonitrile or perchloric acid) followed by centrifugation to remove cellular debris. An internal standard is often added at this stage for accurate quantification.

  • Chromatographic Separation: A reversed-phase C18 column is commonly used to separate the kynurenine pathway metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for each metabolite and the internal standard to ensure high selectivity and sensitivity.

  • Data Analysis: The concentration of each metabolite is determined by comparing its peak area to that of the internal standard and referencing a standard curve generated with known concentrations of the analytes.

Experimental Workflow for KMO Inhibitor Characterization

The following diagram illustrates a typical workflow for the preclinical characterization of a novel KMO inhibitor like this compound.

Experimental_Workflow Start Compound Synthesis and Selection Enzyme_Assay In Vitro Enzyme Inhibition Assay (IC50, Ki, MOA) Start->Enzyme_Assay Cell_Assay Cell-Based Potency Assay (e.g., HEK293-KMO) Enzyme_Assay->Cell_Assay Selectivity Selectivity Profiling (Other Tryptophan Pathway Enzymes, Off-target Panel) Enzyme_Assay->Selectivity PK_PD In Vivo Pharmacokinetics/ Pharmacodynamics (PK/PD) (Rodent Models) Cell_Assay->PK_PD Metabolite Quantification of Kynurenine Pathway Metabolites (LC-MS/MS) PK_PD->Metabolite Efficacy In Vivo Efficacy Studies (e.g., Acute Pancreatitis Model) Metabolite->Efficacy End Candidate for Further Development Efficacy->End

A typical preclinical workflow for characterizing a KMO inhibitor.

Conclusion

This compound serves as a valuable tool compound for probing the therapeutic potential of KMO inhibition. Its well-characterized pharmacological profile, coupled with the detailed experimental methodologies outlined in this guide, provides a solid foundation for further research and development in this area. The data strongly support the continued investigation of KMO inhibitors as a novel therapeutic strategy for a variety of diseases characterized by dysregulation of the kynurenine pathway. The provided diagrams and tables offer a quick reference for the key data and concepts related to this compound and KMO inhibition.

References

The Impact of GSK180 on Kynurenine Pathway Metabolites: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of GSK180, a potent and specific inhibitor of kynurenine-3-monooxygenase (KMO), on the kynurenine pathway. The information presented herein is curated from peer-reviewed scientific literature to support research and development efforts in this area.

Core Mechanism of Action

This compound is a selective, competitive inhibitor of kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway.[1][2] KMO is responsible for the conversion of kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxic metabolite quinolinic acid.[1][3][4] By inhibiting KMO, this compound effectively blocks this conversion, leading to a significant shift in the downstream metabolic cascade of the kynurenine pathway. This inhibition is competitive with the kynurenine substrate.[1]

Quantitative Analysis of this compound's Effects

The inhibitory potency of this compound has been quantified in various in vitro systems. Furthermore, its impact on key kynurenine pathway metabolites has been assessed in vivo.

In Vitro Inhibitory Activity of this compound
Assay SystemTargetIC50Reference
Human KMO biochemical assayHuman KMO~6 nM[1][2]
Cell-based assay (unspecified)KMO2 µM[1]
Primary human hepatocytesEndogenous KMO2.6 µM[1]
In Vivo Pharmacodynamic Effects of this compound in a Rat Model

Following a single intravenous bolus of this compound, rapid and significant changes in plasma concentrations of kynurenine and kynurenic acid were observed in a rat model.[3]

Time Post-Dose (hours)Plasma Kynurenine (µM)Plasma Kynurenic Acid (µM)
0~1.5~0.05
0.5~10~0.4
1~12~0.5
2~10~0.4
4~4~0.2
8~2~0.1

Note: The data in this table are estimations derived from the graphical representation in Mole DJ, et al. Nat Med. 2016 Feb;22(2):202-9.

In a rat model of acute pancreatitis, administration of this compound resulted in increased plasma kynurenine and kynurenic acid, and decreased plasma tryptophan and 3-hydroxykynurenine.[3]

Signaling and Metabolic Pathways

The primary effect of this compound is the direct inhibition of the KMO enzyme within the kynurenine pathway of tryptophan metabolism. This leads to a redirection of kynurenine metabolism.

Kynurenine_Pathway Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO Kynurenine Kynurenine KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT IDO_TDO->Kynurenine Three_HK 3-Hydroxykynurenine (Neurotoxic) KMO->Three_HK This compound This compound This compound->KMO Inhibits Downstream_Neurotoxins Downstream Neurotoxins Three_HK->Downstream_Neurotoxins Kynurenic_Acid Kynurenic Acid (Neuroprotective) KAT->Kynurenic_Acid

Figure 1. The effect of this compound on the kynurenine pathway.

Experimental Protocols

In Vivo Rodent Model of Acute Pancreatitis

This protocol is a synthesis of methodologies described in the literature for inducing acute pancreatitis in rodent models to study the effects of therapeutic interventions like this compound.[3][5]

1. Animal Model:

  • Species: Male Sprague-Dawley rats or C57BL/6 mice.

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.

2. Induction of Acute Pancreatitis:

  • Method: A common method is the retrograde infusion of sodium taurocholate into the biliopancreatic duct.

  • Procedure:

    • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

    • Perform a midline laparotomy to expose the duodenum and pancreas.

    • Identify the common bile duct and temporarily occlude the hepatic end with a micro-clamp.

    • Cannulate the biliopancreatic duct via the duodenum.

    • Infuse a solution of sodium taurocholate (e.g., 5% in sterile saline) at a slow and controlled rate.

    • After infusion, remove the cannula and the clamp.

    • Close the abdominal incision in layers.

    • Provide post-operative analgesia and fluid resuscitation.

3. This compound Administration:

  • Route: Intravenous (i.v.) bolus followed by continuous infusion.

  • Dosage: An example dosing regimen is a 24 mg/kg i.v. bolus followed by a 5.5 mg/kg/hour infusion.[3]

  • Timing: this compound can be administered therapeutically, for instance, 1 hour after the induction of pancreatitis.[3]

4. Sample Collection and Processing:

  • Blood Sampling: Collect blood samples at predetermined time points via a cannulated artery or cardiac puncture at the experimental endpoint.

  • Plasma Preparation: Collect blood into EDTA-containing tubes, and centrifuge at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

Quantification of Kynurenine Pathway Metabolites using LC-MS/MS

This protocol outlines a general method for the analysis of kynurenine pathway metabolites in plasma, based on established analytical techniques.[6][7]

1. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add an internal standard solution containing deuterated analogues of the target metabolites.

  • Precipitate proteins by adding a solvent such as methanol or acetonitrile, followed by vortexing and centrifugation.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for injection.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Use a C18 or a biphenyl reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometry Detection:

    • Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Monitor the specific precursor-to-product ion transitions for each metabolite and internal standard in Multiple Reaction Monitoring (MRM) mode.

3. Data Analysis:

  • Quantify the concentration of each metabolite by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the standards.

Experimental Workflow Visualization

Experimental_Workflow cluster_animal_model In Vivo Model cluster_sample_processing Sample Processing & Analysis Animal_Selection Rodent Selection (Rat or Mouse) AP_Induction Induction of Acute Pancreatitis Animal_Selection->AP_Induction GSK180_Admin This compound Administration (i.v. bolus + infusion) AP_Induction->GSK180_Admin Blood_Collection Blood Sample Collection GSK180_Admin->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Metabolite_Extraction Metabolite Extraction (Protein Precipitation) Plasma_Separation->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis (MRM) Metabolite_Extraction->LCMS_Analysis Data_Quantification Data Quantification LCMS_Analysis->Data_Quantification

Figure 2. Workflow for in vivo evaluation of this compound.

References

The Kynurenine Pathway Modulator GSK180: A Technical Overview of its Chemical Profile and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GSK180, a potent and selective inhibitor of kynurenine-3-monooxygenase (KMO). This compound serves as a critical tool for investigating the therapeutic potential of KMO inhibition in various disease models. This document outlines its chemical structure, physicochemical properties, mechanism of action, and key experimental data, supported by detailed methodologies for the cited experiments.

Chemical Structure and Physicochemical Properties

This compound, with the systematic IUPAC name 3-(5,6-dichloro-2-oxo-1,3-benzoxazol-3-yl)propanoic acid, is a small molecule inhibitor derived from the kynurenine substrate.[1] Its chemical identity and core properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₇Cl₂NO₄[2]
Molecular Weight 276.07 g/mol [2]
CAS Number 1799725-26-0[2]
SMILES O=C(O)CCN1C(OC2=CC(Cl)=C(Cl)C=C12)=O[2]
Appearance White to off-white solid[2]

Mechanism of Action and Biological Activity

This compound is a selective and competitive inhibitor of kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway.[1][2] KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine. By inhibiting KMO, this compound effectively modulates the kynurenine pathway, leading to a decrease in the production of downstream metabolites and an accumulation of kynurenine.

The inhibitory potency of this compound has been characterized in various assays, demonstrating its high affinity for KMO.

Assay TypeTargetSpeciesIC₅₀Reference
Biochemical AssayKMOHuman~6 nM[2]
Cell-Based AssayEndogenous KMOPrimary Human Hepatocytes2.6 µM[2]
Cell-Based AssayKMORat7 µM[2]

The inhibition of KMO by this compound has been shown to have therapeutic potential, particularly in the context of acute pancreatitis. In rodent models of this condition, administration of this compound led to a significant reduction in multiple organ failure.[3]

Signaling Pathway

The kynurenine pathway of tryptophan metabolism is a key signaling cascade involved in inflammation and immune response. This compound's mechanism of action directly impacts this pathway by blocking the activity of KMO.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO KMO Kynurenine->KMO 3-Hydroxykynurenine 3-Hydroxykynurenine KMO->3-Hydroxykynurenine This compound This compound This compound->KMO Downstream Metabolites Downstream Metabolites 3-Hydroxykynurenine->Downstream Metabolites Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Enzyme_Assay KMO Enzyme Inhibition Assay (Determine IC₅₀) Cell_Assay Cell-Based KMO Assay (HEK293, Hepatocytes) Enzyme_Assay->Cell_Assay PK_PD Pharmacokinetics & Pharmacodynamics (Rodent Models) Cell_Assay->PK_PD Efficacy_Model Efficacy in Disease Model (Acute Pancreatitis) PK_PD->Efficacy_Model Tox_Studies Toxicology Studies Efficacy_Model->Tox_Studies

References

GSK180: A Technical Guide for the Investigation of Kynurenine 3-Monooxygenase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK180, a potent and selective tool compound for the study of Kynurenine 3-Monooxygenase (KMO). KMO is a critical enzyme in the tryptophan metabolic pathway, and its inhibition is a promising therapeutic strategy for a range of disorders, including neurodegenerative diseases, psychiatric conditions, acute pancreatitis, and certain cancers.[1][2][3] This document details the mechanism of action of this compound, its quantitative inhibitory properties, relevant experimental protocols, and the broader context of the kynurenine pathway.

Introduction to Kynurenine 3-Monooxygenase (KMO)

Kynurenine 3-monooxygenase is a flavin-dependent enzyme located on the outer mitochondrial membrane that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[4] This reaction represents a key branch point in the kynurenine pathway, the primary route for tryptophan catabolism. The pathway generates several neuroactive and immunomodulatory metabolites. Inhibition of KMO is a strategic approach to shift the metabolic flux away from the production of potentially neurotoxic downstream metabolites, such as 3-HK and quinolinic acid (QUIN), and towards the formation of the neuroprotective kynurenic acid (KYNA).[5][6][7]

This compound: A Selective KMO Inhibitor

This compound is a selective, competitive, and potent inhibitor of KMO.[8][9] Its discovery through a medicinal chemistry strategy based on modifications of the kynurenine substrate has provided a valuable tool for investigating the physiological and pathological roles of KMO.[10][11]

Mechanism of Action

This compound acts as a competitive inhibitor of KMO with respect to the kynurenine substrate.[8][10] This means that this compound binds to the active site of the enzyme, thereby preventing the binding and subsequent hydroxylation of L-kynurenine. The potency of this compound is influenced by the concentration of kynurenine, a characteristic feature of competitive inhibition.[8][10]

Potency and Selectivity

This compound exhibits high potency against KMO, with significant variations observed across different species and assay formats. The compound has been shown to be highly selective for KMO, displaying negligible activity against other enzymes in the tryptophan pathway and a wide range of other protein targets.[8][10]

Table 1: Quantitative Inhibitory Activity of this compound against KMO

Target/SystemAssay TypeIC50 ValueReference
Human KMO (isolated)Enzyme Assay~6 nM[8][9]
Human KMO (HEK293 cells)Cell-based Assay2.0 µM[10]
Human Primary HepatocytesEndogenous KMO Activity2.6 µM[8][10]
Rat KMO (HEK293 cells)Cell-based Assay7 µM[9][10]
P. fluorescens KMOEnzyme Assay500 nM[10]

Note: The difference in potency between isolated enzyme and cell-based assays is attributed to the low passive permeability of this compound across cell membranes, necessitating higher extracellular concentrations to achieve intracellular efficacy.[10]

Experimental Protocols

In Vitro KMO Inhibition Assay (Enzyme-based)

This protocol is a generalized procedure based on commonly used methods for determining KMO inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against recombinant human KMO.

Principle: The assay measures the activity of KMO by monitoring the consumption of the cofactor NADPH, which is directly proportional to the formation of 3-hydroxykynurenine. The decrease in NADPH is quantified by measuring the absorbance at 340 nm.[12][13][14]

Materials:

  • Recombinant human KMO enzyme

  • KMO Assay Buffer (e.g., 3X buffer to be diluted to 1X)[12]

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Test compound (this compound)

  • DMSO (for dissolving the test compound)

  • 96-well or 384-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare 1X KMO Assay Buffer by diluting the 3X stock with water.

    • Prepare a stock solution of L-Kynurenine (e.g., 20 mM).[12]

    • Prepare a stock solution of NADPH (e.g., 10 mM).[12]

    • Prepare serial dilutions of the test inhibitor (this compound) in DMSO. Further dilute in 1X KMO Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the reaction is low (e.g., ≤1%) to avoid enzyme inhibition.[12]

    • Dilute the KMO enzyme to the desired working concentration (e.g., 20 µg/ml) in ice-cold 1X KMO Assay Buffer.[12]

  • Assay Setup:

    • Add the diluted test inhibitor solution to the appropriate wells of the microplate.

    • For "Positive Control" (no inhibition) and "Blank" (no enzyme) wells, add the diluent solution without the inhibitor.[12]

    • Add the diluted KMO enzyme to all wells except the "Blank" wells.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare a Substrate Mixture containing L-Kynurenine and NADPH in 1X KMO Assay Buffer. A typical reaction mixture will have final concentrations of around 10 µM for kynurenine and 200 µM for NADPH.[10]

    • Initiate the reaction by adding the Substrate Mixture to all wells.

    • Immediately start measuring the decrease in absorbance at 340 nm over time (kinetic read) or after a fixed incubation period (e.g., 90 minutes) at room temperature (endpoint read).[12]

  • Data Analysis:

    • Calculate the rate of NADPH consumption for each well.

    • Normalize the data to the "Positive Control" (100% activity) and "Blank" (0% activity).

    • Plot the percentage of KMO activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Signaling Pathways and Experimental Workflows

The Kynurenine Pathway and the Role of KMO

The following diagram illustrates the central position of KMO in the kynurenine pathway of tryptophan metabolism.

Kynurenine_Pathway Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO Kynurenine Kynurenine KMO KMO Kynurenine->KMO KAT KATs Kynurenine->KAT Three_HK 3-Hydroxykynurenine (Neurotoxic) Kynureninase Kynureninase Three_HK->Kynureninase KYNA Kynurenic Acid (Neuroprotective) QUIN Quinolinic Acid (Neurotoxic) IDO_TDO->Kynurenine KMO->Three_HK KAT->KYNA HAAO 3-HAAO Kynureninase->HAAO HAAO->QUIN This compound This compound This compound->KMO Inhibits

Caption: The Kynurenine Pathway highlighting the central role of KMO and its inhibition by this compound.

Experimental Workflow for KMO Inhibitor Screening

This diagram outlines a typical workflow for identifying and characterizing KMO inhibitors like this compound.

KMO_Inhibitor_Workflow cluster_0 In Vitro Screening cluster_1 Cell-based Assays cluster_2 In Vivo Studies a Compound Library Screening (High-Throughput) b Hit Confirmation (IC50 Determination) a->b c Mechanism of Action Studies (e.g., Competitive Inhibition) b->c d Selectivity Profiling c->d e Cellular Potency (e.g., HEK293, Hepatocytes) d->e f Measurement of Kynurenine Pathway Metabolites e->f g Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) f->g h Pharmacodynamics (PD) (Target Engagement, Biomarker Modulation) g->h i Efficacy in Disease Models (e.g., Acute Pancreatitis) h->i

Caption: A generalized workflow for the discovery and preclinical evaluation of KMO inhibitors.

Therapeutic Rationale for KMO Inhibition

The inhibition of KMO by compounds such as this compound leads to a beneficial shift in the kynurenine pathway, which is the basis for its therapeutic potential.

Therapeutic_Rationale KMO_Inhibition KMO Inhibition (e.g., by this compound) Dec_3HK_QUIN Decreased production of 3-HK and QUIN KMO_Inhibition->Dec_3HK_QUIN Inc_KYNA Increased production of KYNA KMO_Inhibition->Inc_KYNA Dec_Neurotoxicity Reduced Neurotoxicity Dec_3HK_QUIN->Dec_Neurotoxicity Inc_Neuroprotection Enhanced Neuroprotection Inc_KYNA->Inc_Neuroprotection Therapeutic_Effect Therapeutic Effect in Neurodegenerative Diseases, Acute Pancreatitis, etc. Dec_Neurotoxicity->Therapeutic_Effect Inc_Neuroprotection->Therapeutic_Effect

Caption: The logical flow from KMO inhibition to potential therapeutic outcomes.

In Vivo Pharmacokinetics and Pharmacodynamics of this compound

In vivo studies in rats have demonstrated that intravenous administration of this compound leads to rapid and significant changes in the levels of kynurenine pathway metabolites.[8][10] Following administration, there is a marked increase in plasma kynurenine concentrations and a corresponding increase in the neuroprotective metabolite, kynurenic acid.[10] These pharmacodynamic effects confirm target engagement in a whole-animal system and support the therapeutic potential of KMO inhibition. This compound has been shown to provide therapeutic protection in a rat model of acute pancreatitis-associated multiple organ dysfunction syndrome (AP-MODS).[10][11][15]

Conclusion

This compound is an invaluable tool for researchers investigating the kynurenine pathway and the role of KMO in health and disease. Its high potency and selectivity, coupled with demonstrated in vivo activity, make it a standard for preclinical studies. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of KMO biology and in the development of novel therapeutics targeting this important enzyme.

References

The Development of GSK180: A Technical Overview of a Potent Kynurenine-3-Monooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the history and development of GSK180, a selective and potent inhibitor of kynurenine-3-monooxygenase (KMO), by GlaxoSmithKline (GSK). The information presented is intended for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's mechanism of action, key experimental data, and the scientific methodologies employed during its preclinical evaluation.

Introduction to this compound and its Therapeutic Rationale

This compound is an oxazolidinone-based small molecule developed by GlaxoSmithKline as a selective, competitive, and potent inhibitor of kynurenine-3-monooxygenase (KMO).[1][2] KMO is a critical enzyme in the tryptophan metabolism pathway, specifically the kynurenine pathway.[1][2] This pathway is the primary route for tryptophan catabolism in mammals.[3] By inhibiting KMO, this compound blocks the conversion of kynurenine to 3-hydroxykynurenine (3-HK), a metabolite implicated in oxidative stress and cellular apoptosis.[1] The therapeutic rationale for KMO inhibition stems from the potential to mitigate the downstream production of neurotoxic metabolites and modulate inflammatory responses, with initial investigations focusing on its utility in acute pancreatitis-associated multiple organ dysfunction syndrome (AP-MODS).[2][3]

Mechanism of Action: Targeting the Kynurenine Pathway

This compound acts as a competitive inhibitor of KMO, meaning it vies with the natural substrate, kynurenine, for binding to the enzyme's active site.[1] The inhibition of KMO by this compound leads to a significant shift in the metabolic flux of the kynurenine pathway. This results in an accumulation of kynurenine and a subsequent increase in the production of kynurenic acid, a metabolite with neuroprotective properties, while decreasing the formation of the downstream neurotoxic metabolite 3-hydroxykynurenine.[3]

The Kynurenine Signaling Pathway

The following diagram illustrates the key steps of the kynurenine pathway and the point of intervention for this compound.

Kynurenine_Pathway cluster_main Tryptophan Metabolism via the Kynurenine Pathway cluster_inhibition Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KAT Three_HK 3-Hydroxykynurenine (Neurotoxic) Kynurenine->Three_HK KMO Downstream Downstream Neurotoxic Metabolites Three_HK->Downstream GSK180_node This compound GSK180_node->KMO_target Inhibition

Caption: The Kynurenine Pathway and the inhibitory action of this compound on KMO.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound during its preclinical development.

Table 1: In Vitro and Cellular Potency of this compound

ParameterValueSpecies/SystemReference
IC₅₀ (KMO) ~6 nMHuman (isolated enzyme)[1]
IC₅₀ (Cell-based assay) 2.0 µMHEK293 cells expressing human KMO[3]
IC₅₀ (Endogenous KMO) 2.6 µMPrimary human hepatocytes[3]
IC₅₀ (KMO) 7 µMRat[4]
IC₅₀ (KMO) 500 nMP. fluorescens[3]

Table 2: Pharmacokinetic Profile of this compound in Rats

ParameterValueDosingReference
Volume of Distribution (Vdₛₛ) 0.14 L/kg27 mg/kg i.v.[3]
Half-life (t₁/₂) 3 h27 mg/kg i.v.[3]
Plasma Clearance (Clp) 0.45 ml/min/kg27 mg/kg i.v.[3]

Key Experimental Protocols

Detailed methodologies for the pivotal experiments in the evaluation of this compound are outlined below.

In Vitro KMO Inhibition Assay

Objective: To determine the direct inhibitory potency of this compound on isolated KMO enzyme.

Methodology:

  • Full-length human KMO was expressed as a GST fusion protein in Sf9 insect cells and used as a membrane suspension.[3]

  • Reactions were conducted at saturating concentrations of NADPH (200 µM) and near the Michaelis-Menten constant (Kₘ) for kynurenine (10 µM).[3]

  • This compound was added at varying concentrations to determine its effect on KMO activity.

  • Enzyme activity was measured by monitoring the consumption of NADPH at a wavelength of 340 nm.

  • IC₅₀ values were calculated from the dose-response curves.

Cell-Based KMO Activity Assay

Objective: To assess the potency of this compound in a cellular context.

Methodology:

  • HEK293 cells were stably transfected to express human KMO.[3]

  • These cells were incubated with varying concentrations of this compound.

  • The cells were then exposed to kynurenine.

  • The conversion of kynurenine to 3-hydroxykynurenine was measured in the cell supernatant or lysate using a suitable analytical method (e.g., LC-MS/MS).

  • A similar protocol was followed using primary human hepatocytes which endogenously express KMO.[3]

  • IC₅₀ values were determined from the concentration-inhibition curves.

In Vivo Rodent Model of Acute Pancreatitis

Objective: To evaluate the therapeutic efficacy of this compound in a disease-relevant animal model.

Methodology:

  • Acute pancreatitis (AP) was induced in rats.

  • One hour after the induction of AP, this compound was administered therapeutically as an intravenous (i.v.) bolus of 24 mg/kg.[3]

  • This was followed by a continuous i.v. infusion of 5.5 mg/kg/hour to maintain stable plasma concentrations.[3]

  • Plasma levels of this compound and key metabolites of the kynurenine pathway (tryptophan, kynurenine, kynurenic acid, and 3-hydroxykynurenine) were measured at various time points.[3]

  • Histological analysis of the pancreas, lung, and kidney was performed to assess tissue injury and inflammation.[3]

Development History and Clinical Status

The discovery of this compound was the result of a targeted medicinal chemistry effort by GlaxoSmithKline, building upon the structure of the KMO substrate, kynurenine.[2][3] This led to the identification of the oxazolidinone scaffold as a promising starting point.[3] The binding mode of this compound to the KMO active site was confirmed through X-ray co-crystallography at a resolution of 3.2 Å.[2][3]

Preclinical studies demonstrated that this compound could effectively inhibit KMO in both in vitro and in vivo settings, leading to favorable modulation of the kynurenine pathway and providing therapeutic protection in a rat model of acute pancreatitis-induced multiple organ dysfunction syndrome.[2][3]

Despite its promising preclinical profile, there is no publicly available evidence to suggest that this compound entered formal clinical trials. The focus of subsequent clinical development for KMO inhibitors for acute pancreatitis by GSK and its collaborators appears to have shifted to other compounds, such as KNS366, which originated from a collaboration between GSK and the University of Edinburgh and has entered Phase I clinical trials.[5] Therefore, it is likely that the development of this compound was discontinued at the preclinical stage.

Experimental and Developmental Workflow

The following diagram provides a logical flow of the key stages in the development of this compound.

Development_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Target Identification (KMO in Acute Pancreatitis) Lead_Gen Lead Generation (Kynurenine Substrate Modification) Target_ID->Lead_Gen HTS High-Throughput Screening Lead_Gen->HTS Lead_Opt Lead Optimization (this compound Identified) HTS->Lead_Opt In_Vitro In Vitro Assays (Enzyme Inhibition) Lead_Opt->In_Vitro Cell_Based Cell-Based Assays (Cellular Potency) In_Vitro->Cell_Based In_Vivo In Vivo Animal Models (Efficacy and PK/PD) Cell_Based->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I Clinical Trials (Not Initiated for this compound) Tox->Phase_I Discontinued

Caption: A simplified workflow of the discovery and preclinical development of this compound.

References

Methodological & Application

Application Notes and Protocols: GSK180 for In Vitro KMO Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynurenine 3-monooxygenase (KMO) is a critical enzyme positioned at a key branch point in the kynurenine pathway, the primary route of tryptophan catabolism.[1][2][3] KMO catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[1] An upregulation of KMO activity is associated with an increased production of downstream neurotoxic metabolites, such as quinolinic acid, which have been implicated in the pathology of various neurodegenerative and inflammatory disorders.[1][2][3] Consequently, the inhibition of KMO presents a promising therapeutic strategy to decrease the production of these toxic metabolites and concurrently increase the levels of the neuroprotective kynurenic acid.[1]

GSK180 is a potent and selective inhibitor of KMO.[4][5] It acts as a competitive inhibitor with respect to the L-kynurenine substrate.[5] These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound and other compounds against human KMO.

KMO Signaling Pathway and Inhibition by this compound

The following diagram illustrates the position of KMO in the kynurenine pathway and the inhibitory action of this compound.

KMO_Pathway cluster_pathway Kynurenine Pathway Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine IDO/TDO KMO KMO (Kynurenine 3-Monooxygenase) Kynurenine->KMO KAT KATs Kynurenine->KAT HK 3-Hydroxykynurenine (Neurotoxic Branch) KMO->HK KYNA Kynurenic Acid (Neuroprotective Branch) KAT->KYNA This compound This compound This compound->KMO Inhibition

Caption: KMO inhibition by this compound blocks the neurotoxic branch of the kynurenine pathway.

Quantitative Data: this compound Inhibitory Potency

The inhibitory activity of this compound against KMO has been determined in various assay formats. The half-maximal inhibitory concentration (IC50) values are summarized below.

Target Enzyme/SystemAssay TypeIC50 ValueReference
Human KMOBiochemical Assay~6 nM[4][5]
Rat KMOBiochemical Assay7 µM[4]
Human KMO in HEK293 cellsCell-based Assay2.0 µM[5]
Endogenous KMO in primary human hepatocytesCell-based Assay2.6 µM[4][5]

Experimental Protocol: In Vitro KMO Inhibition Assay

This protocol is adapted from commercially available KMO inhibitor screening kits and published research.[3][5] The principle of the assay is to measure the activity of recombinant human KMO by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of the cofactor NADPH. The signal is inversely proportional to KMO activity.[3]

Materials and Reagents
  • Recombinant Human KMO (His-FLAG Tag)

  • 3X KMO Assay Buffer (Proprietary - a suitable substitute would be a buffer at physiological pH, e.g., 50 mM HEPES or Tris, pH 7.4, containing salts like 150 mM NaCl)

  • L-Kynurenine

  • NADPH

  • This compound or other test inhibitors

  • DMSO

  • UV-transparent 96-well half-area plate

  • Microplate reader capable of measuring absorbance at 340 nm

Assay Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Detection prep_buffer 1. Prepare 1X Assay Buffer and Reagents prep_inhibitor 2. Prepare Serial Dilutions of this compound in 10% DMSO prep_buffer->prep_inhibitor prep_enzyme 3. Dilute KMO Enzyme in 1X Assay Buffer prep_buffer->prep_enzyme add_inhibitor 4. Add Diluted Inhibitor or Vehicle to Wells (10 µL) prep_inhibitor->add_inhibitor add_enzyme 5. Add Diluted KMO Enzyme to 'Test' & 'Positive Control' Wells (50 µL) prep_enzyme->add_enzyme add_inhibitor->add_enzyme add_buffer 6. Add 1X Buffer to 'Blank' Wells (50 µL) add_inhibitor->add_buffer prep_substrate 7. Prepare Substrate Mixture (L-Kynurenine + NADPH) add_enzyme->prep_substrate add_buffer->prep_substrate start_reaction 8. Initiate Reaction by Adding Substrate Mixture to all Wells (40 µL) prep_substrate->start_reaction incubate 9. Incubate at Room Temperature for 90 minutes start_reaction->incubate read_plate 10. Measure Absorbance at 340 nm incubate->read_plate

Caption: Step-by-step workflow for the KMO in vitro inhibition assay.

Detailed Procedure

1. Reagent Preparation:

  • Prepare 1X KMO Assay Buffer by diluting the 3X stock with sterile water. Equilibrate to room temperature.
  • Thaw KMO enzyme , L-Kynurenine , and NADPH on ice.
  • Dilute the KMO enzyme to a working concentration of 20 µg/mL in ice-cold 1X KMO Assay Buffer. Keep on ice.
  • Prepare a stock solution of the test inhibitor (e.g., this compound) in DMSO. Create a serial dilution of the inhibitor at 10-fold the desired final concentration in 1X Assay Buffer containing 10% DMSO. This ensures the final DMSO concentration in the assay is ≤1%.
  • For positive and blank controls, prepare a "Diluent Solution" of 1X Assay Buffer with 10% DMSO but without the inhibitor.

2. Assay Plate Setup (Total Volume = 100 µL):

  • Blank Wells: Add 50 µL of 1X KMO Assay Buffer and 10 µL of the Diluent Solution.
  • Positive Control Wells: Add 50 µL of diluted KMO enzyme (20 µg/mL) and 10 µL of the Diluent Solution.
  • Test Inhibitor Wells: Add 50 µL of diluted KMO enzyme (20 µg/mL) and 10 µL of the serially diluted inhibitor solution.

3. Reaction Initiation and Measurement:

  • Prepare the Substrate Mixture . For a 96-well plate, mix the following in 1X KMO Assay Buffer:
  • 400 µL of NADPH (10 mM stock)
  • 400 µL of L-Kynurenine (20 mM stock, near the Km for human KMO[5])
  • 8.2 mL of 1X KMO Assay Buffer
  • Initiate the enzymatic reaction by adding 40 µL of the Substrate Mixture to all wells (Blank, Positive Control, and Test Inhibitor).
  • Incubate the plate at room temperature for 90 minutes with gentle shaking.
  • Measure the absorbance at a wavelength of 340 nm using a microplate reader.

Data Analysis
  • Calculate Net Absorbance: Subtract the absorbance of the Blank wells from all other wells (Positive Control and Test Inhibitor).

  • Determine Percent Inhibition: Calculate the percentage of KMO inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * [1 - (Net Absorbance of Test Inhibitor / Net Absorbance of Positive Control)]

  • Calculate IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of KMO activity.

Expected Results

Using this protocol, this compound is expected to show potent inhibition of human KMO with an IC50 value in the low nanomolar range, consistent with published data.[4][5] The competitive nature of the inhibition can be further confirmed by running the assay with varying concentrations of the L-kynurenine substrate.[5]

References

Application Notes and Protocols for GSK180 in Rodent Models of Acute Pancreatitis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acute pancreatitis (AP) is a severe inflammatory condition of the pancreas that can lead to systemic inflammation and multiple organ dysfunction syndrome (MODS), which is associated with high mortality rates.[1][2] Currently, there are no specific therapies to protect against AP-induced MODS.[1][3] Recent research has highlighted the kynurenine pathway of tryptophan metabolism as a key player in the pathogenesis of AP.[1][4] Kynurenine-3-monooxygenase (KMO), a critical enzyme in this pathway, has emerged as a promising therapeutic target.[1][3]

GSK180 is a potent, selective, and competitive inhibitor of KMO.[4][5] By blocking KMO, this compound prevents the production of the downstream metabolite 3-hydroxykynurenine (3-HK), which is known to increase oxidative stress and induce apoptosis, contributing to tissue injury.[3][4] These application notes provide detailed protocols for utilizing this compound in established rodent models of acute pancreatitis to investigate its therapeutic potential.

Mechanism of Action: KMO Inhibition

Systemic tryptophan metabolism occurs primarily via the kynurenine pathway.[3][4] The enzyme KMO is located at a crucial fork in this pathway, catalyzing the conversion of kynurenine to 3-HK.[3][6] In the context of acute pancreatitis, elevated levels of kynurenine have been observed, and its metabolites are implicated in organ injury.[3][4] this compound specifically inhibits KMO, leading to a reduction in 3-HK production and a corresponding increase in the substrate, kynurenine.[3] This shift in metabolite levels is believed to underlie the protective effects of this compound against MODS in acute pancreatitis.[1][3]

Kynurenine_Pathway cluster_pathway Kynurenine Pathway cluster_inhibitor Inhibitor Action Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine TDO/IDO KMO KMO Kynurenine->KMO KA Kynurenic Acid (KA) Kynurenine->KA KATs Three_HK 3-Hydroxykynurenine (3-HK) (Pro-oxidant, Apoptotic) KMO->Three_HK This compound This compound This compound->KMO Inhibits

Caption: this compound inhibits KMO in the kynurenine pathway.

Application Notes

This compound serves as a critical research tool for probing the therapeutic potential of KMO inhibition in acute pancreatitis and associated critical illnesses.[4] Studies have demonstrated that treatment with this compound affords therapeutic protection against MODS in a rat model of AP.[1][2] The administration of this compound leads to rapid changes in kynurenine pathway metabolites in vivo, providing strong evidence of target engagement.[1][3] The primary application is to assess the efficacy of KMO inhibition in mitigating the systemic complications of AP, particularly injury to distant organs like the lungs, kidneys, and liver.[1][3]

Data Presentation

Quantitative data regarding this compound's properties and its use in rodent models are summarized below.

Table 1: Properties of this compound

Property Description Reference
Target Kynurenine-3-monooxygenase (KMO) [4][5]
Mechanism Selective, competitive inhibitor [4]
IC₅₀ (Human KMO) ~6 nM [4][5]
IC₅₀ (Rat KMO) ~7 µM (in intact HEK293 cells) [5]
IC₅₀ (Cell-based) ~2 µM [4]

| Administration Route | Intravenous (i.v.) |[5] |

Table 2: Example Dosing in a Rodent Model

Species Dose Route Purpose Reference
Mouse 30 mg/kg i.v. bolus Pharmacokinetic/Pharmacodynamic study [3]

| Rat | Not specified | i.v. | Therapeutic efficacy in AP-MODS model |[3] |

Experimental Protocols

The following protocols describe the induction of acute pancreatitis in rodents and the subsequent administration and evaluation of this compound. The most common and well-characterized models are induced by L-arginine or cerulein.[7][8]

Protocol 1: L-arginine-Induced Acute Pancreatitis

This model induces a severe necrotizing pancreatitis, which is useful for studying the mechanisms of severe AP and associated systemic complications.[9][10]

Materials:

  • L-arginine hydrochloride (Sigma-Aldrich)

  • Sterile 0.9% saline

  • NaOH solution (for pH adjustment)

  • Syringes and needles (e.g., 30G)[11]

  • Rodents (e.g., Male Wistar rats or C57BL/6 mice)[9][12]

Procedure:

  • Animal Preparation: Acclimatize animals for at least one week before the experiment. Provide free access to food and water.[11]

  • Reagent Preparation: Prepare an 8% L-arginine solution in sterile 0.9% saline. Adjust the pH to 7.0 using NaOH.[9][11] Freshly prepare the solution before each experiment.[9]

  • Induction:

    • Rats: Administer two intraperitoneal (i.p.) injections of L-arginine at a dose of 250 mg/100 g body weight, with a 1-hour interval between injections.[11][12]

    • Mice: Administer two i.p. injections of L-arginine at a dose of 400-450 mg/100 g body weight, with a 1-hour interval.[11][13]

  • Control Group: Administer an equivalent volume of sterile saline to the control animals.[11]

  • Monitoring: Observe the animals for signs of distress. Peak histological changes in the pancreas are typically observed around 72 hours post-induction.[11]

Protocol 2: Cerulein-Induced Acute Pancreatitis

This model typically induces a milder, edematous form of pancreatitis, which is useful for studying the early inflammatory events of the disease.[14][15]

Materials:

  • Cerulein (or caerulein, a cholecystokinin analogue; Sigma-Aldrich)[15][16]

  • Sterile 0.9% saline

  • Syringes and needles

  • Rodents (e.g., C57BL/6 mice)[16]

Procedure:

  • Reagent Preparation: Dissolve cerulein in sterile 0.9% saline to a final concentration that allows for the administration of 50 µg/kg in a reasonable injection volume.[16]

  • Induction: Administer hourly i.p. injections of cerulein (50 µg/kg) for a total of 8-10 hours.[16]

  • Control Group: Inject control mice with equivalent volumes of saline following the same injection schedule.[16]

  • Euthanasia: Euthanize the animals 1 hour after the final injection for tissue and blood collection.[16]

Protocol 3: Administration of this compound

This compound is administered to assess its therapeutic effect after the induction of pancreatitis.

Materials:

  • This compound (MedchemExpress or other supplier)[5]

  • Vehicle suitable for intravenous injection (confirm with supplier's solubility data)

  • Syringes and needles for i.v. injection

Procedure:

  • Preparation: Prepare this compound solution in a suitable vehicle.

  • Administration Timing: For a therapeutic intervention study, administer this compound after the induction of pancreatitis. The exact timing should be determined by the study design, but administration within 1-2 hours of the initial insult is common to model a clinically relevant scenario.

  • Dosing: Based on pharmacokinetic data in mice, a single intravenous bolus of 30 mg/kg can achieve significant plasma concentrations.[3] Dose optimization may be required depending on the species and severity of the model.

  • Vehicle Control: The pancreatitis control group should receive an equivalent volume of the vehicle at the same time point.

Experimental_Workflow cluster_setup Phase 1: Induction cluster_intervention Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis start Acclimatize Rodents induction Induce Acute Pancreatitis (L-arginine or Cerulein) start->induction treatment Administer this compound (i.v.) or Vehicle induction->treatment monitoring Monitor Animals treatment->monitoring euthanasia Euthanasia at Pre-defined Timepoint (e.g., 24h, 72h) monitoring->euthanasia collection Collect Blood & Tissues (Pancreas, Lung, Kidney) euthanasia->collection analysis Biochemical & Histological Analysis collection->analysis

References

Application Notes and Protocols for GSK180 Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK180 is a potent and selective inhibitor of kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway.[1][2][3] KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine.[4][5] Inhibition of KMO by this compound leads to a decrease in the production of downstream neurotoxic metabolites, such as 3-hydroxykynurenine and quinolinic acid, and a subsequent increase in the levels of the neuroprotective metabolite, kynurenic acid.[4][5] This modulation of the kynurenine pathway makes this compound a valuable tool for investigating the role of this pathway in various pathological conditions, including neurodegenerative diseases and inflammatory disorders.[5][6]

These application notes provide detailed protocols for the preparation and use of this compound in cell culture, along with methods for assessing its effects on the kynurenine pathway.

Data Presentation

Table 1: this compound Inhibitory Activity

Assay TypeTargetOrganismIC50Reference
Biochemical AssayKMOHuman~6 nM[1][2][3]
Cell-Based AssayEndogenous KMOPrimary Human Hepatocytes2.6 µM[1][2][3]
Cell-Based AssayOverexpressed KMOHEK293 cells2.0 µM[4]
Biochemical AssayKMORat7 µM[1]

Note: The difference in potency between biochemical and cell-based assays is likely due to the low passive permeability of this compound across cell membranes.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Refer to the manufacturer's certificate of analysis for the exact molecular weight of the this compound batch.

  • To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 276.08 g/mol , dissolve 2.76 mg in 1 mL of DMSO.

  • Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.[1]

Protocol 2: Cell Culture and this compound Treatment

This protocol provides a general procedure for treating adherent cell lines, such as HEK293 cells or primary human hepatocytes, with this compound.

Materials:

  • Cultured cells (e.g., HEK293, primary human hepatocytes)

  • Complete cell culture medium (e.g., DMEM for HEK293, Williams' Medium E for hepatocytes)[7][8]

  • This compound stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

  • Trypsin-EDTA (for passaging)

Procedure:

  • Cell Seeding:

    • One day prior to treatment, seed the cells into multi-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • Preparation of Working Solutions:

    • On the day of treatment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. A starting range of 1 µM to 10 µM is suggested based on reported cellular IC50 values.

    • Prepare a vehicle control using the same concentration of DMSO as in the highest this compound concentration.

  • Cell Treatment:

    • Carefully remove the existing medium from the cell culture wells.

    • Gently wash the cells once with PBS.

    • Add the prepared media containing the different concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Post-Treatment Analysis:

    • Following incubation, the cells and/or culture supernatant can be harvested for downstream analysis, such as cell viability assays or measurement of kynurenine pathway metabolites.

Protocol 3: Analysis of Kynurenine Pathway Metabolites

This protocol outlines methods for quantifying the levels of key metabolites in the kynurenine pathway from cell culture supernatants or cell lysates.

Methods:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the simultaneous measurement of multiple kynurenine pathway metabolites, including tryptophan, kynurenine, kynurenic acid, and 3-hydroxykynurenine.[2]

    • Collect cell culture supernatant or prepare cell lysates.

    • Perform protein precipitation, typically with acetonitrile or methanol.

    • Analyze the supernatant by LC-MS/MS using appropriate standards for quantification.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits provide a convenient method for the quantification of specific metabolites like L-Kynurenine, Kynurenic acid, and Quinolinic acid in biological fluids, including cell culture supernatants.[9] Follow the manufacturer's instructions for the specific kit being used.

Mandatory Visualizations

G cluster_0 Experimental Workflow cluster_1 Downstream Analysis Options prep Prepare this compound Stock Solution (in DMSO) treat Treat Cells with this compound (and Vehicle Control) prep->treat seed Seed Cells (e.g., HEK293, Hepatocytes) seed->treat incubate Incubate for Desired Duration treat->incubate harvest Harvest Supernatant and/or Cells incubate->harvest analysis Downstream Analysis harvest->analysis viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) analysis->viability metabolomics Metabolite Analysis (LC-MS/MS, ELISA) analysis->metabolomics gene_expression Gene Expression Analysis (qPCR, RNA-seq) analysis->gene_expression

Caption: Experimental workflow for this compound cell culture treatment.

G Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KAT KMO KMO (Kynurenine-3- monooxygenase) Kynurenine->KMO Three_HK 3-Hydroxykynurenine (Neurotoxic) Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid This compound This compound This compound->KMO Inhibition KMO->Three_HK

Caption: this compound inhibits KMO in the kynurenine pathway.

References

Applications of GSK180 in Neurodegenerative Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, are characterized by the progressive loss of structure and function of neurons. A growing body of evidence implicates the kynurenine pathway (KP) of tryptophan metabolism in the pathophysiology of these disorders.[1] Dysregulation of this pathway can lead to an imbalance between neurotoxic and neuroprotective metabolites. One key enzyme in this pathway, Kynurenine-3-monooxygenase (KMO), represents a promising therapeutic target. Inhibition of KMO can decrease the production of the neurotoxic metabolite 3-hydroxykynurenine (3-HK) and consequently quinolinic acid (QUIN), while shunting the pathway towards the formation of the neuroprotective metabolite kynurenic acid (KYNA).[1]

GSK180 is a potent and selective inhibitor of KMO.[2][3] Its utility as a research tool lies in its ability to modulate the kynurenine pathway, thereby allowing for the investigation of the role of KMO and its downstream metabolites in neurodegenerative processes. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro and in vivo models of neurodegenerative disease research.

Mechanism of Action

This compound is a selective, competitive inhibitor of Kynurenine-3-monooxygenase (KMO).[2] KMO is a critical enzyme that hydroxylates kynurenine to form 3-hydroxykynurenine (3-HK). By inhibiting KMO, this compound blocks the production of 3-HK and its downstream neurotoxic product, quinolinic acid (QUIN), an NMDA receptor agonist. This inhibition diverts the metabolic flux of kynurenine towards the kynurenine aminotransferase (KAT) branch of the pathway, leading to an increased synthesis of kynurenic acid (KYNA). KYNA is a known neuroprotectant that acts as an antagonist at ionotropic glutamate receptors.[1]

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

ParameterSpecies/SystemValueReference
IC50 (Biochemical Assay) Human KMO~6 nM[2]
IC50 (Cell-based Assay) Human KMO (HEK293 cells)2.0 µM[3]
Primary Human Hepatocytes2.6 µM[3]
Rat KMO (HEK293 cells)7 µM[2]
Pharmacokinetics (Rat) Route of Administration Intravenous (IV) bolus[3]
Dose 24 mg/kg bolus followed by 5.5 mg/kg/hour infusion[3]
Resulting Plasma Level ~600 µM[3]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound within the kynurenine pathway.

GSK180_Mechanism_of_Action This compound Mechanism of Action in the Kynurenine Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT Neurotoxic_Metabolites Neurotoxic Metabolites (3-HK, QUIN) KMO->Neurotoxic_Metabolites This compound This compound This compound->KMO Neurodegeneration Neurodegeneration Neurotoxic_Metabolites->Neurodegeneration Neuroprotective_Metabolite Neuroprotective Metabolite (Kynurenic Acid) KAT->Neuroprotective_Metabolite Neuroprotection Neuroprotection Neuroprotective_Metabolite->Neuroprotection

Caption: this compound inhibits KMO, reducing neurotoxic and increasing neuroprotective metabolites.

Experimental Protocols

In Vitro Neuroprotection Assay Against 3-Hydroxykynurenine (3-HK) Toxicity

This protocol describes a method to assess the neuroprotective effects of this compound against 3-HK-induced toxicity in primary neuronal cultures.

Materials:

  • Primary cortical neurons (e.g., from E18 rat or mouse embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates (96-well)

  • This compound (prepare stock solution in DMSO)

  • 3-Hydroxykynurenine (3-HK)

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)

  • Plate reader

Procedure:

  • Cell Culture:

    • Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 5 x 10^4 cells/well.

    • Culture the neurons in supplemented Neurobasal medium at 37°C in a humidified 5% CO2 incubator for 7-10 days to allow for maturation.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the DMSO stock. Final DMSO concentration should not exceed 0.1%.

    • Pre-treat the mature neuronal cultures with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO only).

  • Induction of Neurotoxicity:

    • Prepare a fresh solution of 3-HK in culture medium.

    • After the 24-hour pre-treatment with this compound, add 3-HK to the wells to a final concentration known to induce neuronal cell death (e.g., 10-100 µM; this may need to be optimized for your specific cell culture system).[1]

    • Include control wells with no 3-HK treatment.

  • Incubation:

    • Incubate the plates for an additional 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Assessment of Cell Viability:

    • After the incubation period, measure cell viability using a suitable assay according to the manufacturer's instructions.

    • Read the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Normalize the viability data to the untreated control wells (100% viability).

    • Plot the cell viability against the concentration of this compound to determine the neuroprotective effect.

In_Vitro_Workflow In Vitro Neuroprotection Assay Workflow start Start culture Culture Primary Neurons (7-10 days) start->culture pretreat Pre-treat with this compound (24 hours) culture->pretreat induce Induce Neurotoxicity (with 3-HK) pretreat->induce incubate Incubate (24 hours) induce->incubate viability Assess Cell Viability incubate->viability analysis Data Analysis viability->analysis end End analysis->end In_Vivo_Workflow In Vivo Efficacy Study Workflow start Start grouping Animal Grouping (Transgenic & Wild-type) start->grouping treatment This compound Administration (4-8 weeks) grouping->treatment behavior Behavioral Testing treatment->behavior tissue Tissue Collection (Brain & Plasma) behavior->tissue biochem Biochemical Analysis (Kynurenine Pathway) tissue->biochem histo Histological Analysis (Plaques, Neurons) tissue->histo analysis Data Analysis biochem->analysis histo->analysis end End analysis->end

References

Application Notes and Protocols for GSK180 in Tryptophan Metabolism Research in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tryptophan metabolism pathway, particularly the kynurenine pathway, is a critical regulator of immune responses and is frequently dysregulated in cancer. Tumor cells can exploit this pathway to create an immunosuppressive microenvironment, facilitating immune evasion and promoting tumor growth. A key enzyme in this pathway is Kynurenine-3-monooxygenase (KMO), which converts kynurenine to 3-hydroxykynurenine. Elevated KMO expression has been observed in several cancer types, including triple-negative breast cancer (TNBC), colorectal cancer, and hepatocellular carcinoma, and is often associated with a poor prognosis.[1][2] Inhibition of KMO is emerging as a promising therapeutic strategy to modulate the tumor microenvironment and enhance anti-tumor immunity.[3][4]

GSK180 is a potent and selective, competitive inhibitor of KMO.[5] While extensively studied in the context of acute pancreatitis, its direct application in cancer research is not yet widely published.[6] However, based on the known role of KMO in cancer and studies with other KMO inhibitors such as Ro 61-8048, this compound represents a valuable research tool to investigate the therapeutic potential of KMO inhibition in oncology.[1][2][7] These application notes provide a comprehensive guide for utilizing this compound to study tryptophan metabolism in cancer, including proposed protocols and data presentation guidelines.

Data Presentation

Biochemical and Cellular Activity of this compound
ParameterValueSpeciesAssay SystemReference
IC₅₀ ~6 nMHumanRecombinant KMO enzyme[5]
IC₅₀ 2.6 µMHumanPrimary hepatocytes[5]
IC₅₀ 7 µMRatRecombinant KMO enzyme[5]
Mechanism of Action Competitive inhibitor--[5]

Note: Data on the IC₅₀ of this compound in specific cancer cell lines are not currently available in the public domain. Researchers are encouraged to determine the optimal concentration for their specific cell line of interest using the protocols outlined below.

Signaling Pathway

The diagram below illustrates the kynurenine pathway and the central role of KMO, the target of this compound.

Kynurenine_Pathway cluster_enzymes Enzymes Tryptophan Tryptophan IDO1_TDO IDO1/TDO Tryptophan->IDO1_TDO Kynurenine Kynurenine KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT Three_HK 3-Hydroxykynurenine Downstream_Metabolites Downstream Metabolites (e.g., Quinolinic Acid) Three_HK->Downstream_Metabolites KYNA Kynurenic Acid Neuroprotection Neuroprotection KYNA->Neuroprotection Immune_Suppression Immune_Suppression Downstream_Metabolites->Immune_Suppression IDO1_TDO->Kynurenine KMO->Three_HK KAT->KYNA This compound This compound This compound->KMO

Caption: The Kynurenine Pathway and the inhibitory action of this compound on KMO.

Experimental Protocols

Protocol 1: Determination of this compound IC₅₀ in Cancer Cell Lines

Objective: To determine the concentration of this compound required to inhibit 50% of KMO activity in a cancer cell line of interest.

Materials:

  • Cancer cell line expressing KMO (e.g., MDA-MB-231 for TNBC)

  • This compound (stock solution in DMSO)

  • Cell culture medium and supplements

  • Kynurenine substrate

  • LC-MS/MS or a commercially available 3-hydroxykynurenine ELISA kit

  • 96-well plates

  • Cell lysis buffer

Procedure:

  • Cell Culture: Plate cancer cells in 96-well plates at a density that will result in 80-90% confluency at the time of the assay.

  • This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO). Incubate for 24-48 hours.

  • Kynurenine Addition: Add kynurenine substrate to each well at a final concentration of 10-50 µM. Incubate for 4-6 hours.

  • Metabolite Extraction:

    • For LC-MS/MS analysis: Collect the cell culture supernatant and lyse the cells. Extract metabolites using a suitable solvent (e.g., methanol).

    • For ELISA: Follow the manufacturer's instructions for sample preparation.

  • Quantification: Measure the concentration of 3-hydroxykynurenine in each sample.

  • Data Analysis: Plot the concentration of 3-hydroxykynurenine against the log concentration of this compound. Use a non-linear regression model to calculate the IC₅₀ value.

Protocol 2: Cell Viability and Proliferation Assay

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line

  • This compound

  • Cell culture medium and supplements

  • MTT, XTT, or CellTiter-Glo® reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a low density (e.g., 2,000-5,000 cells/well).

  • Treatment: After 24 hours, treat the cells with increasing concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • Viability/Proliferation Measurement: At each time point, add the viability reagent (e.g., MTT) to the wells and follow the manufacturer's protocol to measure the absorbance or luminescence.

  • Data Analysis: Normalize the results to the vehicle control and plot cell viability against this compound concentration to determine the effect on cell growth.

Protocol 3: Co-culture of Cancer Cells with Immune Cells

Objective: To investigate the effect of this compound on the interaction between cancer cells and immune cells (e.g., T cells, NK cells).

Materials:

  • Cancer cell line

  • Human or murine peripheral blood mononuclear cells (PBMCs) or isolated immune cell subsets (e.g., CD8+ T cells)

  • This compound

  • Co-culture medium (e.g., RPMI-1640 with 10% FBS)

  • Flow cytometry antibodies (e.g., anti-CD8, anti-IFN-γ, anti-Granzyme B)

  • Cytokine ELISA kits (e.g., IFN-γ, TNF-α)

Procedure:

  • Cancer Cell Plating: Plate cancer cells in a 24- or 48-well plate.

  • This compound Pre-treatment: Treat the cancer cells with this compound at a predetermined concentration (based on IC₅₀) for 24 hours.

  • Immune Cell Addition: Add immune cells to the wells containing the pre-treated cancer cells at an appropriate effector-to-target ratio (e.g., 10:1).

  • Co-incubation: Co-culture the cells for 48-72 hours.

  • Analysis of Immune Cell Activation:

    • Flow Cytometry: Harvest the immune cells and stain for activation markers (e.g., IFN-γ, Granzyme B) to assess their cytotoxic potential.

    • ELISA: Collect the co-culture supernatant and measure the concentration of secreted cytokines (e.g., IFN-γ) to quantify the immune response.

  • Analysis of Cancer Cell Viability: Assess the viability of the cancer cells in the co-culture using methods like Calcein-AM staining or a luciferase-based assay.

Experimental Workflow

The following diagram outlines a logical workflow for studying the effects of this compound in a cancer research setting.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_ex_vivo Ex Vivo / Co-culture Studies cluster_in_vivo In Vivo Studies (Proposed) IC50 Determine IC50 of this compound in Cancer Cell Lines Viability Cell Viability & Proliferation Assays IC50->Viability Metabolomics Metabolomic Analysis of Kynurenine Pathway IC50->Metabolomics Migration Cell Migration & Invasion Assays Viability->Migration CoCulture Co-culture with Immune Cells (T cells, NK cells) Viability->CoCulture Immune_Activation Assess Immune Cell Activation (Cytokines, Cytotoxicity) CoCulture->Immune_Activation Tumor_Model Establish Syngeneic Tumor Model Immune_Activation->Tumor_Model GSK180_Treatment Treat with this compound (Monotherapy or Combination) Tumor_Model->GSK180_Treatment Tumor_Growth Monitor Tumor Growth and Survival GSK180_Treatment->Tumor_Growth TME_Analysis Analyze Tumor Microenvironment (Immune Infiltrate, Metabolites) Tumor_Growth->TME_Analysis

Caption: Proposed experimental workflow for evaluating this compound in cancer research.

Conclusion

This compound is a valuable chemical probe for elucidating the role of KMO in cancer biology. By inhibiting KMO, this compound can modulate the kynurenine pathway, potentially reversing tumor-induced immunosuppression and inhibiting cancer cell-intrinsic malignant properties. The protocols and workflows provided here offer a framework for researchers to systematically investigate the anti-cancer effects of this compound. Further studies are warranted to fully understand its therapeutic potential, both as a monotherapy and in combination with other immunotherapies.

References

Troubleshooting & Optimization

Optimizing GSK180 Concentration for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of GSK180, a selective kynurenine-3-monooxygenase (KMO) inhibitor, for cell-based assays. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway.[1] KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine. By inhibiting KMO, this compound blocks this conversion, leading to an accumulation of kynurenine and a reduction in downstream metabolites.[2][3] this compound acts as a competitive inhibitor with respect to the kynurenine substrate.[2]

Q2: What is the typical concentration range for this compound in cell-based assays?

The effective concentration of this compound in cell-based assays is significantly higher than its biochemical IC50 due to low passive permeability across cell membranes.[2] While the biochemical IC50 for human KMO is approximately 6 nM, the IC50 in cell-based assays ranges from 2.0 µM to 2.6 µM.[1][2] Therefore, a starting concentration range of 1-10 µM is recommended for initial experiments.[4] Optimization will be required for specific cell types and assay conditions.

Q3: How should I prepare and store this compound?

This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a solvent like DMSO.[1] For example, a 10 mM stock solution can be prepared in DMSO. Store the stock solution at -20°C or -80°C for long-term stability.[1] When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Quantitative Data Summary

ParameterValueReference
Target Kynurenine-3-monooxygenase (KMO)[1]
Mechanism of Action Competitive inhibitor of KMO[2]
Biochemical IC50 (human KMO) ~6 nM[1]
Cell-Based IC50 (HEK293 cells) 2.0 µM[2]
Cell-Based IC50 (Primary human hepatocytes) 2.6 µM[2]
Solubility Soluble in DMSO (e.g., 250 mg/mL)[1]
Storage Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (2 years), -20°C (1 year)[1]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration

This protocol outlines a general workflow for determining the optimal concentration of this compound for your specific cell-based assay.

1. Initial Dose-Response Experiment:

  • Cell Seeding: Plate your cells of interest at a suitable density in a multi-well plate (e.g., 96-well). Allow cells to adhere and reach the desired confluency.
  • This compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A suggested starting range is 0.1, 0.5, 1, 2.5, 5, 10, and 25 µM. Include a vehicle control (medium with the same final concentration of DMSO).
  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
  • Incubation: Incubate the cells for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
  • Endpoint Measurement: Measure the desired biological endpoint. This could be the inhibition of KMO activity (see Protocol 2), cell viability (see Protocol 3), or another functional readout.
  • Data Analysis: Plot the response against the this compound concentration and determine the EC50 (half-maximal effective concentration).

2. Time-Course Experiment:

  • Based on the initial dose-response, select a concentration around the EC50.
  • Treat cells with this concentration of this compound and measure the endpoint at different time points (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.

Protocol 2: KMO Activity Assay

This protocol measures the activity of KMO in cell lysates to confirm the inhibitory effect of this compound.

1. Cell Lysis:

  • After treatment with this compound as described in Protocol 1, wash the cells with ice-cold PBS.
  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
  • Centrifuge the lysate to pellet cell debris and collect the supernatant.
  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

2. KMO Activity Measurement:

  • The activity of KMO can be determined by measuring the production of 3-hydroxykynurenine from kynurenine. This is typically done using LC-MS/MS.[5][6][7][8][9]
  • Reaction Mixture: Prepare a reaction mixture containing the cell lysate, kynurenine substrate, and necessary co-factors (e.g., NADPH).
  • Incubation: Incubate the reaction mixture at 37°C for a defined period.
  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., perchloric acid).[10]
  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of 3-hydroxykynurenine produced. A decrease in 3-hydroxykynurenine levels in this compound-treated samples compared to the vehicle control indicates KMO inhibition.

Protocol 3: Cytotoxicity Assay

It is crucial to assess whether the observed effects of this compound are due to specific KMO inhibition or general cytotoxicity.

1. Cell Treatment:

  • Treat cells with a range of this compound concentrations, including concentrations higher than the determined EC50, as described in Protocol 1.

2. Viability Measurement:

  • Use a standard cell viability assay, such as:
  • MTT or XTT assay: Measures metabolic activity.
  • Trypan Blue exclusion assay: Measures membrane integrity.
  • LDH release assay: Measures membrane damage.
  • Perform the assay according to the manufacturer's instructions.

3. Data Analysis:

  • Determine the CC50 (half-maximal cytotoxic concentration). A desirable therapeutic window exists when the CC50 is significantly higher than the EC50.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or low inhibitory effect Inhibitor concentration too low: The effective concentration in cells can be much higher than the biochemical IC50 due to poor cell permeability.[2]Increase the concentration range in your dose-response experiment.
Incorrect assay conditions: Sub-optimal pH, temperature, or incubation time.Optimize assay parameters. Refer to literature for similar assays.
Degraded inhibitor: Improper storage or handling of the this compound stock solution.Prepare a fresh stock solution of this compound.
High variability between replicates Inconsistent cell seeding: Uneven cell density across wells.Ensure proper mixing of cell suspension before seeding and use calibrated pipettes.
Inhibitor precipitation: this compound may precipitate in the culture medium, especially at high concentrations.Visually inspect the medium for any precipitation. Prepare fresh dilutions and ensure the final DMSO concentration is low. Consider using a different formulation if solubility is a persistent issue.
Unexpected or off-target effects Concentration too high: High concentrations of small molecule inhibitors can lead to non-specific effects.[11]Use the lowest effective concentration determined from your dose-response curve.
Inherent off-target activity: this compound may have other cellular targets, although it is reported to be highly selective.Perform control experiments, such as using a structurally related but inactive compound, or rescuing the phenotype by adding back the product of the inhibited enzyme (3-hydroxykynurenine). Consider using a secondary, structurally different KMO inhibitor to confirm the phenotype.
Cytotoxicity observed at effective concentrations Cell-line specific sensitivity: Some cell lines may be more sensitive to this compound or the vehicle (DMSO).Determine the CC50 and ensure it is significantly higher than the EC50. If not, consider using a different cell line or reducing the treatment duration.
Apoptosis or necrosis induction: The observed effect might be due to cell death pathways.Perform assays to distinguish between specific inhibition and cytotoxicity, such as apoptosis assays (e.g., caspase activity, Annexin V staining).

Visualizations

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine KMO Kynurenic_Acid Kynurenic Acid Kynurenine->Kynurenic_Acid KAT Anthranilic_Acid Anthranilic Acid Kynurenine->Anthranilic_Acid Kynureninase Three_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid Three_Hydroxykynurenine->Three_Hydroxyanthranilic_Acid Kynureninase Quinolinic_Acid Quinolinic Acid Three_Hydroxyanthranilic_Acid->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD This compound This compound This compound->Three_Hydroxykynurenine Inhibits

Caption: The Kynurenine Pathway and the inhibitory action of this compound on KMO.

Optimization_Workflow start Start: Plan Experiment dose_response 1. Dose-Response Curve (e.g., 0.1-25 µM this compound) start->dose_response determine_ec50 2. Determine EC50 dose_response->determine_ec50 time_course 3. Time-Course Experiment (using EC50 concentration) determine_ec50->time_course cytotoxicity 4. Cytotoxicity Assay (determine CC50) time_course->cytotoxicity analyze 5. Analyze Therapeutic Window (CC50 vs EC50) cytotoxicity->analyze optimize 6. Select Optimal Concentration and Duration analyze->optimize end Proceed with Main Experiments optimize->end

Caption: Workflow for optimizing this compound concentration in cell-based assays.

Troubleshooting_Tree decision decision solution solution start Problem Encountered no_effect No or Low Inhibition start->no_effect high_variability High Variability start->high_variability off_target Unexpected Effects start->off_target decision_conc decision_conc no_effect->decision_conc Is concentration sufficient? decision_precip decision_precip high_variability->decision_precip Precipitation observed? decision_off_target_conc decision_off_target_conc off_target->decision_off_target_conc Is concentration at EC50? solution_inc_conc Increase this compound concentration decision_conc->solution_inc_conc No decision_activity Is inhibitor active? decision_conc->decision_activity Yes solution_fresh_stock Prepare fresh stock decision_activity->solution_fresh_stock No solution_optimize_assay Optimize assay conditions decision_activity->solution_optimize_assay Yes solution_solubility Check solubility, lower DMSO decision_precip->solution_solubility Yes solution_seeding Ensure uniform cell seeding decision_precip->solution_seeding No solution_lower_conc Use lowest effective concentration decision_off_target_conc->solution_lower_conc No solution_controls Use negative controls and orthogonal approaches decision_off_target_conc->solution_controls Yes

Caption: A decision tree for troubleshooting common issues with this compound.

References

Troubleshooting GSK180 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing instability issues with GSK180 in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and competitive inhibitor of kynurenine-3-monooxygenase (KMO), a key enzyme in the tryptophan metabolism pathway.[1][2] KMO is responsible for converting kynurenine to 3-hydroxykynurenine (3-HK), a metabolite implicated in oxidative stress and apoptosis.[3][4] By inhibiting KMO, this compound reduces the production of 3-HK and causes a shift in the pathway, leading to an increase in kynurenine and kynurenic acid.[3][5] Its inhibitory action makes it a valuable tool for studying the therapeutic potential of KMO inhibition in conditions like acute pancreatitis.[2][3][6]

Q2: My this compound is precipitating out of my aqueous buffer. What could be the cause?

Precipitation is a common sign of solution instability and is often related to solubility limits. This compound as a Tris salt has high aqueous solubility (24 mg/mL in saline), but the free base form may have lower solubility in aqueous buffers.[3] Several factors could be causing precipitation:

  • Solvent Choice: While highly soluble in DMSO, diluting a concentrated DMSO stock directly into an aqueous buffer without co-solvents can cause the compound to crash out.

  • Concentration: The final concentration in your aqueous buffer may exceed its solubility limit.

  • pH of the Buffer: The pH of your solution can affect the ionization state and solubility of the compound.

  • Temperature: A decrease in temperature can reduce the solubility of many compounds.

For cellular assays, it is crucial to ensure the final DMSO concentration is low enough (typically <0.5%) to avoid cell toxicity.

Q3: What are the recommended solvents and storage conditions for this compound?

Proper solvent selection and storage are critical for maintaining the stability and activity of this compound.

  • Stock Solutions: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1] this compound is soluble in DMSO at a concentration of 250 mg/mL (905.57 mM), though this may require sonication.[1] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

  • In Vivo Formulations: For in vivo experiments, co-solvent systems are often required. Common formulations include:

    • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]

    • 10% DMSO, 90% (20% SBE-β-CD in Saline).[1]

    • 10% DMSO, 90% Corn Oil.[1]

  • Storage: Stock solutions should be stored under the following conditions. For in vivo working solutions, it is recommended to prepare them fresh on the day of use.[1]

Quantitative Data Summary

Table 1: this compound Solubility

Solvent Concentration Notes
DMSO 250 mg/mL (905.57 mM) Ultrasonic assistance may be needed. Use new, anhydrous DMSO.[1]
Saline (as Tris salt) 24 mg/mL High aqueous solubility is achieved with the Tris salt form.[3]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline ≥ 2.08 mg/mL (7.53 mM) Clear solution for in vivo use.[1]
10% DMSO / 90% (20% SBE-β-CD in Saline) ≥ 2.08 mg/mL (7.53 mM) Clear solution for in vivo use.[1]

| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (7.53 mM) | Clear solution for in vivo use. Caution advised for dosing periods over half a month.[1] |

Table 2: this compound Storage and Stability

Storage Temperature Recommended Duration Source
-80°C 2 years [1]

| -20°C | 1 year |[1] |

Table 3: this compound Inhibitory Potency (IC₅₀)

Target Assay System IC₅₀ Value Source
Kynurenine-3-monooxygenase (KMO) Isolated Enzyme ~6 nM [1][2]
Human KMO HEK293 Cell-based Assay 2.0 µM [2][3]
Endogenous KMO Primary Human Hepatocytes 2.6 µM [1][2][3]

| Rat KMO | Not specified | 7 µM |[1] |

Note: The lower potency in cell-based assays compared to isolated enzyme assays is likely due to the low passive permeability of this compound across cell membranes.[3]

Visual Guides and Workflows

Kynurenine Pathway and this compound Mechanism of Action

Kynurenine_Pathway cluster_main Tryptophan Metabolism via Kynurenine Pathway Trp Tryptophan Kyn L-Kynurenine (KYN) Trp->Kyn IDO/TDO KMO Kynurenine-3-Monooxygenase (KMO) Kyn->KMO KAT Kynurenine Aminotransferase (KAT) Kyn->KAT HK 3-Hydroxykynurenine (3-HK) (Neurotoxic) KMO->HK Downstream Downstream Neurotoxic Metabolites (e.g., Quinolinic Acid) HK->Downstream KynA Kynurenic Acid (KYNA) (Neuroprotective) KAT->KynA This compound This compound This compound->KMO Inhibition

Caption: this compound inhibits KMO, blocking the production of neurotoxic 3-HK.

Troubleshooting Workflow for this compound Instability

Troubleshooting_Workflow Troubleshooting this compound Solution Instability Start Instability Observed? (Precipitation, Color Change, etc.) CheckSolvent Was a recommended solvent used? (e.g., new, anhydrous DMSO) Start->CheckSolvent Yes CheckPrep Was the solution prepared fresh (especially for in vivo use)? CheckSolvent->CheckPrep Yes SolventNo Action: Use high-purity, anhydrous DMSO for stock. CheckSolvent->SolventNo No CheckStorage Was the stock stored correctly? (-20°C or -80°C) CheckPrep->CheckStorage Yes PrepNo Action: Prepare working solutions fresh before each experiment. CheckPrep->PrepNo No CheckConc Is the final concentration above the solubility limit? CheckStorage->CheckConc Yes StorageNo Action: Aliquot stock and store at -80°C for long-term stability. CheckStorage->StorageNo No ConcNo Action: Lower the final concentration or use a co-solvent system. CheckConc->ConcNo Yes End If issues persist, consider compound degradation. Perform QC analysis. CheckConc->End No

Caption: A decision tree to diagnose this compound solution instability issues.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
  • Preparation: Allow the this compound solid to equilibrate to room temperature before opening the vial to prevent condensation.

  • Solvent: Use a new, unopened vial of anhydrous, high-purity DMSO. Hygroscopic DMSO can significantly reduce the solubility of this compound.[1]

  • Calculation: Calculate the required volume of DMSO. For example, to make a 100 mM stock solution from 5 mg of this compound (MW: 276.25 g/mol ), you would add 181 µL of DMSO.

  • Dissolution: Add the calculated volume of DMSO to the vial of this compound solid.

  • Mixing: Vortex the solution thoroughly. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

Protocol 2: Preparation of this compound Working Solution for In Vivo Administration

This protocol is an example for preparing a 1 mL working solution with a final concentration of 2.08 mg/mL.[1]

  • Stock Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Co-Solvent Mixture: In a sterile tube, add 400 µL of PEG300.

  • Add Stock: Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.

  • Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix until the solution is homogeneous.

  • Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly. The final solvent ratio will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Usage: Use the freshly prepared working solution on the same day for in vivo administration.[1]

Protocol 3: General Protocol for Assessing Small Molecule Stability

This protocol provides a general framework for assessing the stability of this compound in a specific solution or buffer over time, adapted from general stability testing guidelines.[7][8][9][10][11]

  • Sample Preparation: Prepare the this compound solution in the desired solvent/buffer at the intended experimental concentration.

  • Time Points: Define the time points for analysis (e.g., T=0, 2, 4, 8, 24 hours).

  • Storage Conditions: Store the solution under the exact conditions of the planned experiment (e.g., 37°C for cell culture studies, room temperature for benchtop use).

  • Analysis: At each time point, take an aliquot of the solution and analyze it using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

    • Method: An HPLC method (e.g., reverse-phase HPLC with UV detection) should be used to separate the parent this compound peak from any potential degradants.

    • Quantification: Monitor the peak area of the parent this compound compound over time. A significant decrease in the peak area indicates degradation.

    • Degradant Detection: Look for the appearance of new peaks, which may correspond to degradation products.

  • Data Interpretation: Plot the percentage of remaining this compound against time. This will provide a stability profile of the compound under your specific experimental conditions.[7]

References

GSK180 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK180, a selective inhibitor of kynurenine-3-monooxygenase (KMO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, competitive, and potent inhibitor of kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway.[1][2] It acts by competing with the natural substrate, kynurenine, for binding to the active site of the KMO enzyme.[3][4] This inhibition blocks the conversion of kynurenine to 3-hydroxykynurenine (3-HK), leading to a rapid shift in the levels of kynurenine pathway metabolites.[1][3][5]

Q2: What are the typical IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental system.

Table 1: Reported IC50 Values for this compound

Experimental SystemTargetIC50 Value
Biochemical Assay (human KMO)Human KMO~6 nM
Cell-Based Assay (HEK293 cells)Human KMO2.0 µM
Cell-Based Assay (Primary Human Hepatocytes)Endogenous Human KMO2.6 µM
Cell-Based Assay (Rat KMO)Rat KMO7 µM

Data compiled from multiple sources.[1][3][4]

Q3: Why is the IC50 value higher in cell-based assays compared to biochemical assays?

A3: The higher IC50 value in cellular contexts is likely due to the low passive permeability of this compound across cell membranes.[4] Studies have shown that the intracellular concentration of this compound can be significantly lower than the extracellular concentration, thus requiring higher concentrations in the media to achieve effective inhibition of the intracellular KMO enzyme.[4]

Q4: Are there any known off-target effects of this compound?

A4: this compound is highly selective for KMO and has shown negligible activity against other enzymes in the tryptophan pathway and a wide panel of other unrelated proteins.[3][4] However, some studies have noted that this compound can cause a significant reduction in circulating tryptophan levels, an effect that appears to be independent of KMO inhibition.[4] Researchers should be aware of this potential confounding factor in their experimental design.

Q5: What is the recommended solvent for in vivo administration of this compound?

A5: For intravenous administration in rodents, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is crucial to first prepare a clear stock solution in DMSO before adding the co-solvents.[1] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]

Troubleshooting Guides

Issue 1: High Variability in Cell-Based Assay Results

Possible Causes & Solutions

CauseTroubleshooting Step
Inconsistent Cell Health: Ensure cells are healthy, in the logarithmic growth phase, and at a consistent passage number for all experiments.
Low Intracellular Compound Concentration: Due to low permeability, consider increasing the incubation time or the concentration of this compound.[4] Always perform a concentration-response curve to determine the optimal concentration for your specific cell type and assay conditions.
Inaccurate Kynurenine Concentration: Since this compound is a competitive inhibitor, its apparent potency is dependent on the substrate concentration.[3][4] Ensure the concentration of kynurenine used in the assay is consistent and accurately measured across all experiments.
Variable KMO Expression: KMO expression levels can vary between cell lines and even with different culture conditions. Use a stable cell line with consistent KMO expression or measure KMO expression levels to normalize your results.
Compound Precipitation: Visually inspect the media for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, adjust the solvent or sonicate briefly to aid dissolution.[1]
Issue 2: Unexpected In Vivo Pharmacodynamic Effects

Possible Causes & Solutions

CauseTroubleshooting Step
KMO-Independent Effects on Tryptophan: Be aware that this compound can lower tryptophan levels through a mechanism independent of KMO inhibition.[4] It is advisable to measure tryptophan levels in your in vivo studies to account for this effect.
Rapid Metabolite Changes: The administration of this compound leads to rapid changes in kynurenine pathway metabolites.[3][5] Ensure your sample collection time points are appropriate to capture the desired pharmacodynamic effect.
Suboptimal Dosing: The provided in vivo protocol is a starting point. The optimal dose and administration regimen may vary depending on the animal model and the specific research question. Perform dose-ranging studies to determine the optimal dose for your experiment.

Experimental Protocols

Protocol 1: In Vitro KMO Inhibition Assay in HEK293 Cells
  • Cell Culture: Culture HEK293 cells stably expressing human KMO in appropriate media.

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of working concentrations.

  • Treatment: Remove the culture medium and add fresh medium containing the desired concentrations of this compound. Include a vehicle control (DMSO).

  • Substrate Addition: Add kynurenine to the medium at a final concentration close to the Km for KMO (approximately 78 µM for human KMO in HEK293 cells).[4]

  • Incubation: Incubate the cells for a predetermined time to allow for the conversion of kynurenine to 3-hydroxykynurenine.

  • Sample Collection: Collect the cell supernatant.

  • Analysis: Analyze the concentration of 3-hydroxykynurenine in the supernatant using a suitable method such as LC-MS/MS.

  • Data Analysis: Calculate the IC50 value by plotting the percent inhibition of 3-hydroxykynurenine formation against the log of the this compound concentration.

Protocol 2: In Vivo Administration of this compound in Rats
  • Animal Model: Use male Sprague-Dawley rats (8-12 weeks old).[4]

  • Formulation Preparation:

    • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.[1]

    • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix.[1]

    • Add 50 µL of Tween-80 and mix.[1]

    • Add 450 µL of saline to bring the final volume to 1 mL.[1]

  • Administration: For therapeutic studies in a model of acute pancreatitis, administer this compound as an intravenous (i.v.) bolus of 24 mg/kg, followed by a continuous i.v. infusion of 5.5 mg/kg/hour.[4]

  • Pharmacodynamic Analysis: Collect plasma samples at various time points post-administration.

  • Metabolite Measurement: Analyze plasma concentrations of this compound, tryptophan, kynurenine, kynurenic acid, and 3-hydroxykynurenine using LC-MS/MS.

Visualizations

Kynurenine_Pathway_Inhibition cluster_KMO KMO Inhibition Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Three_HK 3-Hydroxykynurenine (3-HK) Kynurenine->Three_HK KMO Kynurenic_Acid Kynurenic Acid Kynurenine->Kynurenic_Acid KATs Downstream Downstream Neurotoxic Metabolites Three_HK->Downstream This compound This compound KMO KMO This compound->KMO Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Study cluster_data Data Analysis A1 HEK293 Cell Culture (KMO expressing) A2 This compound Treatment & Kynurenine Addition A1->A2 A3 Incubation A2->A3 A4 Supernatant Collection A3->A4 A5 LC-MS/MS Analysis (3-HK Quantification) A4->A5 C1 IC50 Determination A5->C1 B1 This compound Formulation B2 IV Administration (Rat Model) B1->B2 B3 Plasma Sample Collection B2->B3 B4 LC-MS/MS Analysis (Metabolite Profiling) B3->B4 C2 Pharmacodynamic Modeling B4->C2

References

Technical Support Center: GSK180 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing GSK180 dose-response curves in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective competitive inhibitor of kynurenine-3-monooxygenase (KMO).[1][2] KMO is a critical enzyme in the tryptophan metabolism pathway, specifically the kynurenine pathway.[1][2] By competitively inhibiting KMO, this compound blocks the conversion of L-kynurenine to 3-hydroxykynurenine.[3][4][5] This inhibition leads to a decrease in downstream neurotoxic metabolites and an increase in the neuroprotective metabolite, kynurenic acid.[5]

Q2: What are the expected IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the experimental system. In cell-free biochemical assays with human KMO, the IC50 is approximately 6 nM.[1][2][3] However, in cell-based assays, such as those using HEK293 cells stably expressing human KMO or primary human hepatocytes, the IC50 is significantly higher, in the range of 2.0-2.6 µM.[1][2][3] This discrepancy is likely due to the low passive permeability of this compound across cell membranes.[3]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound as a Tris salt has high aqueous solubility (24 mg/mL in saline).[3] For in vitro assays, a common practice is to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock can be prepared and stored at -20°C or -80°C for long-term stability.[1] When preparing working solutions, it is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤1%) to avoid solvent effects on enzyme activity or cell viability.[6]

Q4: Does this compound have any known off-target effects?

A4: While this compound is highly selective for KMO, some off-target effects have been observed, particularly at higher concentrations.[3] Studies in mice have shown that this compound can cause a significant reduction in circulating tryptophan levels, an effect that is not mediated by KMO inhibition.[3] This is thought to be due to the displacement of tryptophan from plasma proteins.[3] Researchers should be aware of this potential confounder when interpreting in vivo or complex cellular assay data.

Troubleshooting Guide for Dose-Response Curve Optimization

This guide addresses common issues encountered when generating a dose-response curve for this compound.

Problem Potential Cause(s) Recommended Solution(s)
No or weak inhibition observed 1. Incorrect this compound concentration range: The concentrations tested may be too low for the experimental system (e.g., using nM range in a cell-based assay).2. Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution.3. Low KMO expression/activity in the cellular model: The chosen cell line may not express sufficient levels of KMO.4. Sub-optimal assay conditions: Incorrect pH, temperature, or incubation time.1. Adjust the concentration range based on the expected IC50 for your assay type (see Data Presentation section). For cell-based assays, start with a wider range, up to the high µM range.2. Prepare fresh dilutions from a properly stored, single-use aliquot of the stock solution.3. Verify KMO expression in your cell line via qPCR or Western blot. Consider using a cell line with stable overexpression of KMO or primary cells known to have high KMO activity (e.g., hepatocytes).[2][3]4. Optimize assay conditions according to the provided experimental protocols.
Steep or shallow dose-response curve 1. Inappropriate substrate concentration (L-kynurenine): Since this compound is a competitive inhibitor, the apparent IC50 is dependent on the substrate concentration.[3]2. Assay detection window is too narrow: The signal-to-background ratio may be insufficient.3. This compound solubility issues at high concentrations: The compound may precipitate out of solution in the assay medium.1. For competitive inhibitors, the IC50 value will increase with increasing substrate concentration. It is recommended to use an L-kynurenine concentration at or near its Km value for the KMO enzyme in your system (the apparent Km for kynurenine in HEK293 cells expressing human KMO is ~78 µM).[3]2. Optimize the enzyme and substrate concentrations to ensure a robust signal. Ensure the assay is read within the linear range of the detection method.3. Although this compound has good aqueous solubility, visually inspect the wells with the highest concentrations for any signs of precipitation. If solubility is a concern, consider using a different solvent or formulation for the stock solution, ensuring it is compatible with your assay.
High variability between replicates 1. Inconsistent pipetting: Inaccurate dispensing of this compound, enzyme, substrate, or cells.2. Edge effects in microplates: Evaporation from the outer wells of the plate can concentrate reagents.3. Cellular heterogeneity: Variation in KMO expression or cell health across the plate.1. Use calibrated pipettes and consider using a master mix for the addition of common reagents.2. Avoid using the outermost wells of the microplate for experimental samples. Fill these wells with sterile water or media to minimize evaporation.3. Ensure a single-cell suspension before plating and allow cells to adhere and stabilize before adding the inhibitor.
Inconsistent results between experiments 1. Variation in cell passage number or confluency: Cellular physiology and KMO expression can change with passage number and cell density.2. Batch-to-batch variation in reagents: Differences in enzyme activity, substrate purity, or serum components.3. Instability of reagents: Degradation of NADPH or L-kynurenine over time.1. Use cells within a consistent and narrow range of passage numbers. Seed cells at a consistent density and perform experiments at a similar level of confluency.2. Use the same batch of critical reagents for a set of related experiments whenever possible.3. Prepare fresh substrate and cofactor solutions for each experiment.

Data Presentation

Table 1: this compound IC50 Values in Different Assay Systems

Assay SystemSpeciesSubstrate (L-kynurenine) ConcentrationIC50Reference(s)
Biochemical Assay (recombinant KMO)HumanNot specified~6 nM[1][2][3]
Cell-Based Assay (HEK293 with stable hKMO expression)HumanNot specified2.0 µM[3]
Cell-Based Assay (Primary Hepatocytes)HumanNot specified2.6 µM[2][3]
Biochemical Assay (recombinant KMO)RatNot specified7 µM[1]

Experimental Protocols

Protocol 1: In Vitro KMO Inhibition Assay (Biochemical)

This protocol is adapted from commercially available KMO inhibitor screening assay kits.

Materials:

  • Recombinant human KMO enzyme

  • This compound

  • L-kynurenine (substrate)

  • NADPH (cofactor)

  • KMO assay buffer (e.g., 100 mM TRIS, 10 mM KCl, 1 mM EDTA, pH ~8.0)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare serial dilutions of this compound in KMO assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare a solution of recombinant KMO in KMO assay buffer.

    • Prepare a substrate mix containing L-kynurenine and NADPH in KMO assay buffer.

  • Assay Plate Setup:

    • Add KMO assay buffer to "Blank" wells (no enzyme).

    • Add the KMO enzyme solution to "Positive Control" and "Test Inhibitor" wells.

    • Add the this compound dilutions to the "Test Inhibitor" wells. Add assay buffer with the same percentage of DMSO to the "Positive Control" and "Blank" wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the Reaction:

    • Add the substrate mix to all wells to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 60-90 minutes, protected from light.

    • Measure the absorbance at 340 nm. KMO activity is inversely proportional to the NADPH concentration, which is measured by the absorbance at 340 nm.

  • Data Analysis:

    • Subtract the absorbance of the "Blank" wells from all other wells.

    • Calculate the percent inhibition for each this compound concentration relative to the "Positive Control".

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based KMO Inhibition Assay

This protocol is a general guideline for measuring KMO inhibition in a cellular context.

Materials:

  • Cell line with endogenous or overexpressed KMO (e.g., HEK293-hKMO, primary hepatocytes)

  • Complete cell culture medium

  • This compound

  • L-kynurenine

  • Lysis buffer

  • Method for detecting 3-hydroxykynurenine (e.g., LC-MS/MS)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the this compound dilutions. Include vehicle control wells (medium with the same percentage of DMSO).

    • Pre-incubate the cells with this compound for 1-2 hours.

  • Substrate Addition:

    • Add L-kynurenine to the wells to a final concentration that is appropriate for your cell type and assay sensitivity.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 4-24 hours) at 37°C in a CO2 incubator.

  • Metabolite Extraction and Analysis:

    • Collect the cell culture supernatant or lyse the cells.

    • Analyze the concentration of 3-hydroxykynurenine (the product of KMO activity) using a suitable analytical method like LC-MS/MS.

  • Data Analysis:

    • Calculate the percent inhibition of 3-hydroxykynurenine formation for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Kynurenine_Pathway Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO Kynurenine L-Kynurenine KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT Three_HK 3-Hydroxykynurenine (Neurotoxic) KYNU Kynureninase Three_HK->KYNU Kynurenic_Acid Kynurenic Acid (Neuroprotective) Downstream_Neurotoxins Downstream Neurotoxins IDO_TDO->Kynurenine KMO->Three_HK KAT->Kynurenic_Acid KYNU->Downstream_Neurotoxins This compound This compound This compound->KMO

Caption: Kynurenine Pathway and the inhibitory action of this compound on KMO.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_this compound Prepare this compound Serial Dilutions Incubate_Inhibitor Incubate with this compound Prep_this compound->Incubate_Inhibitor Prep_Cells_Enzyme Prepare Cells or Recombinant Enzyme Prep_Cells_Enzyme->Incubate_Inhibitor Prep_Substrate Prepare Substrate/Cofactor Mix Start_Reaction Initiate Reaction with Substrate Prep_Substrate->Start_Reaction Incubate_Inhibitor->Start_Reaction Incubate_Reaction Incubate for Defined Period Start_Reaction->Incubate_Reaction Detect_Signal Detect Signal (e.g., Absorbance, LC-MS) Incubate_Reaction->Detect_Signal Calc_Inhibition Calculate % Inhibition Detect_Signal->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Fit_Model Fit to 4-Parameter Logistic Model Plot_Curve->Fit_Model Determine_IC50 Determine IC50 Fit_Model->Determine_IC50

Caption: Experimental workflow for this compound dose-response analysis.

Troubleshooting_Tree Start Unexpected Dose-Response Curve? Check_IC50 Is IC50 much higher than expected? Start->Check_IC50 No/Weak Inhibition Check_Variability High variability between replicates? Start->Check_Variability Inconsistent Data Check_Curve_Shape Is the curve shape unusual (flat, steep)? Start->Check_Curve_Shape Poor Curve Fit Check_IC50->Check_Variability No Sol_IC50_Cellular Cell-based assay? Check cell permeability and KMO expression. Check_IC50->Sol_IC50_Cellular Yes Check_Variability->Check_Curve_Shape No Sol_Variability Review pipetting technique, check for edge effects, and ensure cell health. Check_Variability->Sol_Variability Yes Sol_Curve_Shape Check this compound solubility at high concentrations and optimize assay detection window. Check_Curve_Shape->Sol_Curve_Shape Yes End Consult further documentation or technical support. Check_Curve_Shape->End No Sol_IC50_Competitive Competitive inhibition? Check substrate concentration. Sol_IC50_Cellular->Sol_IC50_Competitive

Caption: Troubleshooting decision tree for this compound dose-response curve issues.

References

GSK180 Technical Support Center: Minimizing Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the GSK180 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound to minimize its degradation in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage for this compound powder?

A1: this compound powder should be stored under specific temperature conditions to ensure its long-term stability. For optimal shelf life, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is often dissolved in a solvent such as Dimethyl Sulfoxide (DMSO) to create a stock solution. These stock solutions are stable for extended periods when stored at low temperatures. Specifically, a stock solution in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2][3][4][5]

Q3: Is this compound sensitive to light?

Q4: What is the stability of this compound in aqueous solutions and cell culture media?

A4: this compound contains an oxazolidinone ring, which can be susceptible to hydrolysis, particularly at neutral to alkaline pH.[8][9][10] Therefore, the stability of this compound in aqueous buffers and cell culture media (typically pH 7.2-7.4) may be limited. It is highly recommended to prepare fresh working solutions in your experimental buffer or media from a frozen DMSO stock solution immediately before use. Avoid storing this compound in aqueous solutions for extended periods.

Q5: Can I heat or sonicate this compound to aid dissolution?

A5: Yes, if you observe precipitation or phase separation during the preparation of your working solution, gentle heating and/or sonication can be used to aid dissolution. However, prolonged exposure to high temperatures should be avoided as this compound, being a propanoic acid derivative, may be susceptible to thermal degradation.[11][12]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in my assay.

This could be due to the degradation of the compound. Follow this troubleshooting guide to identify the potential cause.

Table 1: Troubleshooting Inconsistent this compound Activity

Potential Cause Troubleshooting Step Recommended Action
Improper Storage Verify the storage conditions of both the powder and stock solutions.Ensure this compound powder is stored at -20°C or 4°C and DMSO stock solutions are stored at -80°C or -20°C in aliquots.
Degradation of Working Solution Working solutions in aqueous buffers or cell culture media are not freshly prepared.Always prepare working solutions fresh from a frozen stock solution immediately before each experiment.
Repeated Freeze-Thaw Cycles The same stock solution vial has been thawed and refrozen multiple times.Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Light Exposure Experiments are conducted under direct, bright light for extended periods.Protect all solutions containing this compound from light by using amber vials or covering them with foil.
pH of the Experimental System The pH of your buffer or media is neutral to alkaline.If your experiment allows, consider using a buffer with a slightly acidic pH to potentially slow down hydrolysis. However, ensure the pH is compatible with your biological system.
Issue 2: Precipitation of this compound in my experimental setup.

Precipitation can lead to inaccurate dosing and reduced efficacy.

Table 2: Troubleshooting this compound Precipitation

Potential Cause Troubleshooting Step Recommended Action
Low Solubility in Aqueous Buffer This compound precipitates when diluted from a DMSO stock into an aqueous buffer or cell culture medium.Decrease the final concentration of this compound. Increase the percentage of DMSO in the final working solution (ensure the final DMSO concentration is tolerated by your cells or experimental system). Use a solubilizing agent like PEG300 or Tween-80 in your formulation for in vivo studies.
Incorrect Solvent for Stock Solution The initial stock solution was not prepared in an appropriate solvent.Prepare high-concentration stock solutions in 100% DMSO.
Temperature Effects Precipitation occurs upon cooling of a solution that was warmed to aid dissolution.Ensure the final concentration is below the solubility limit at the experimental temperature. If possible, maintain a slightly elevated temperature during the experiment, provided it does not affect the biological system.

Quantitative Data Summary

While specific degradation kinetic data for this compound is not publicly available, the following table summarizes the recommended storage conditions to maintain its stability.

Table 3: Recommended Storage and Handling of this compound

Form Storage Temperature Duration Key Considerations
Powder -20°C3 yearsKeep container tightly sealed.
4°C2 yearsKeep container tightly sealed.
Stock Solution in DMSO -80°C2 yearsAliquot to avoid freeze-thaw cycles. Protect from light.
-20°C1 yearAliquot to avoid freeze-thaw cycles. Protect from light.
Working Solution (Aqueous) Room Temperature or 37°CUnstablePrepare fresh for each experiment and use immediately.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, 100% Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used if necessary.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -80°C or -20°C.

Protocol 2: General Workflow for Assessing this compound Stability in an Experimental Buffer

This protocol provides a general framework to assess the stability of this compound in a specific aqueous buffer.

  • Preparation: Prepare a fresh working solution of this compound in the desired experimental buffer from a DMSO stock. The final DMSO concentration should be kept constant and at a level compatible with the intended assay.

  • Incubation: Incubate the this compound working solution under various conditions that mimic the experiment:

    • Time points: 0h, 2h, 4h, 8h, 24h.

    • Temperature: Room temperature, 37°C.

    • Light: Protected from light vs. exposed to ambient light.

  • Analysis: At each time point, analyze the concentration of the remaining intact this compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Evaluation: Plot the concentration of this compound against time for each condition to determine the degradation rate.

Visualizations

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO KMO Kynurenine->KMO Kynurenic_Acid Kynurenic Acid Kynurenine->Kynurenic_Acid Anthranilic_Acid Anthranilic Acid Kynurenine->Anthranilic_Acid three_Hydroxykynurenine 3-Hydroxykynurenine KMO->three_Hydroxykynurenine This compound This compound This compound->KMO Inhibition downstream Downstream Metabolites three_Hydroxykynurenine->downstream Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_working Prepare Fresh Working Solution in Buffer prep_stock->prep_working time Time Points (0, 2, 4, 8, 24h) temp Temperature (RT, 37°C) light Light Conditions (Protected vs. Exposed) hplc HPLC Analysis of Intact this compound time->hplc temp->hplc light->hplc data Plot Concentration vs. Time hplc->data Troubleshooting_Degradation start Inconsistent Assay Results or Precipitation Observed check_storage Check Storage of Powder & Stock Solution start->check_storage storage_ok Storage OK? check_storage->storage_ok check_prep Review Working Solution Preparation prep_ok Freshly Prepared? check_prep->prep_ok check_conditions Evaluate Experimental Conditions conditions_ok Light/pH/Temp OK? check_conditions->conditions_ok storage_ok->check_prep Yes remedy_storage Correct Storage & Aliquot New Stock storage_ok->remedy_storage No prep_ok->check_conditions Yes remedy_prep Prepare Fresh Working Solution prep_ok->remedy_prep No remedy_conditions Protect from Light, Consider Buffer pH conditions_ok->remedy_conditions No retest Re-run Experiment conditions_ok->retest Yes remedy_storage->retest remedy_prep->retest remedy_conditions->retest

References

GSK180 Experiments: Technical Support Center for Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers utilizing GSK180, a potent and selective inhibitor of kynurenine-3-monooxygenase (KMO). Our aim is to help you navigate unexpected experimental outcomes and ensure the accurate interpretation of your data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective and competitive inhibitor of kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway.[1][2][3] By inhibiting KMO, this compound blocks the conversion of kynurenine to 3-hydroxykynurenine.[4] This leads to an accumulation of kynurenine and a subsequent shift in the pathway towards the production of kynurenic acid.[4]

Q2: What are the typical IC50 values for this compound?

A2: The inhibitory potency of this compound varies between species and experimental systems. The following table summarizes the reported IC50 values.

TargetSystemIC50 Value
Human KMOBiochemical Assay~6 nM[1][2]
Human KMOExpressed in insect cell lysates~6.3 nM[5]
Human KMOEndogenous in primary human hepatocytes2.6 µM[1][2]
Rat KMO7 µM[1][2]
P. fluorescens KMO500 nM[5]

Q3: I'm observing a decrease in plasma tryptophan levels after this compound administration, which is unexpected. Is this a known effect?

A3: Yes, this is a documented off-target effect of this compound. Studies have shown that this compound can cause a significant reduction in circulating tryptophan levels in both wild-type and KMO knockout (Kmonull) mice.[3] This indicates that the effect on tryptophan is independent of KMO inhibition.[3]

Q4: My results show an increase in kynurenic acid that seems disproportionate to the expected metabolic shift from KMO inhibition. Why might this be happening?

A4: This is another known unexpected effect. A clear increase in kynurenic acid has been observed in Kmonull mice treated with this compound.[3] This suggests that this compound can influence kynurenic acid metabolism through a mechanism that is not mediated by KMO.[3]

Troubleshooting Guide

This guide addresses specific unexpected results you may encounter during your experiments with this compound.

Issue 1: Unexpected Decrease in Tryptophan and Increase in Kynurenic Acid

Symptoms:

  • A significant drop in plasma or tissue tryptophan levels following this compound treatment.

  • An increase in kynurenic acid levels that cannot be solely attributed to the diversion of kynurenine metabolism due to KMO inhibition, especially if observed in a KMO-deficient model.[3]

Possible Cause:

  • KMO-Independent Off-Target Effects: this compound has been shown to have confounding effects on the tryptophan pathway that are not related to its primary inhibitory action on KMO.[3] The precise mechanism for this is still under investigation.

Troubleshooting and Experimental Controls:

  • Include a KMO Knockout/Knockdown Control: If feasible, the most definitive way to confirm a KMO-independent effect is to treat a KMO-deficient animal model or cell line with this compound and measure tryptophan and kynurenic acid levels.[3]

  • Dose-Response Analysis: Perform a dose-response study to see if the off-target effects are concentration-dependent and if there is a therapeutic window where KMO inhibition is achieved with minimal off-target effects.

  • Metabolite Profiling: Conduct a broader analysis of tryptophan pathway metabolites to get a more complete picture of the metabolic shifts induced by this compound.

Signaling and Experimental Workflow Diagrams

To aid in experimental design and data interpretation, the following diagrams illustrate the kynurenine pathway and a logical workflow for troubleshooting unexpected results with this compound.

kynurenine_pathway Kynurenine Pathway and this compound Interactions Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO Kynurenine Kynurenine KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT Kynurenic_Acid Kynurenic_Acid Three_Hydroxykynurenine Three_Hydroxykynurenine KYNU KYNU Three_Hydroxykynurenine->KYNU Quinolinic_Acid Quinolinic_Acid QPRT QPRT Quinolinic_Acid->QPRT NAD NAD IDO_TDO->Kynurenine KMO->Three_Hydroxykynurenine KAT->Kynurenic_Acid HAAO HAAO KYNU->HAAO HAAO->Quinolinic_Acid QPRT->NAD This compound This compound This compound->KMO Inhibition Off_Target Off-Target Effects (Mechanism Unknown) This compound->Off_Target Off_Target->Tryptophan Decrease Off_Target->Kynurenic_Acid Increase

Caption: Kynurenine Pathway and this compound Interactions.

Caption: Troubleshooting Workflow for Unexpected Results.

Experimental Protocols

Preparation of this compound Stock Solution
  • Compound: this compound (Solid)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • To prepare a 10 mg/mL stock solution, add the appropriate volume of DMSO to your vial of this compound.

    • Vortex or sonicate the solution to ensure the compound is fully dissolved. Cayman Chemical suggests a solubility of at least 10 mg/ml in DMSO.[5]

  • Storage: Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[1] MedchemExpress suggests stability for up to 1 year at -20°C and 2 years at -80°C.[1]

In VivoAdministration of this compound (Rodent Model)

This is a generalized protocol based on published studies and should be adapted to your specific experimental needs and institutional guidelines.

  • Vehicle Preparation: A common vehicle for intravenous (i.v.) administration consists of a mixture of DMSO, PEG300, Tween-80, and saline. For example, a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution has been used.[1]

  • Dosing:

    • In a study on a rat model of acute pancreatitis, this compound was administered as an intravenous (i.v.) bolus.[3]

    • A dose of 27 mg/kg has been shown to increase circulating levels of kynurenine and kynurenic acid in mice.[5]

    • The final dosing volume and concentration should be calculated based on the animal's weight and the desired final dose.

  • Administration:

    • Administer the prepared this compound solution via the desired route (e.g., intravenous injection).

    • Ensure the solution is clear and free of precipitation before administration. If precipitation occurs, gentle warming or sonication may be used to redissolve the compound.[1]

  • Important Considerations:

    • Always include a vehicle-treated control group in your experiment.

    • The pharmacokinetic and pharmacodynamic profile of this compound should be considered when designing the time course of your experiment.[3]

    • All animal procedures must be approved and conducted in accordance with your institution's animal care and use committee guidelines.

References

Validation & Comparative

A Comparative Guide to KMO Inhibitors: GSK180 vs. Ro 61-8048

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent Kynurenine 3-Monooxygenase (KMO) inhibitors, GSK180 and Ro 61-8048. KMO is a critical enzyme in the tryptophan metabolic pathway, and its inhibition is a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders and inflammatory conditions.[1] This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological and experimental frameworks.

Performance Comparison

Both this compound and Ro 61-8048 are potent inhibitors of KMO, a flavin-dependent hydroxylase that converts L-kynurenine to 3-hydroxykynurenine.[2][3] Inhibition of KMO is expected to decrease the production of downstream neurotoxic metabolites, such as quinolinic acid, while increasing the levels of the neuroprotective kynurenic acid.[1]

This compound, an oxazolidinone-based inhibitor, is a highly potent and selective inhibitor of human KMO.[4][5] In contrast, Ro 61-8048 is a sulfonamide-based compound and also a high-affinity inhibitor of KMO.[3] While both are competitive inhibitors, they have been investigated in different therapeutic contexts. This compound has been notably studied for its protective effects in a rodent model of acute pancreatitis-associated multiple organ dysfunction syndrome (MODS).[4][5] Ro 61-8048 has been extensively evaluated in preclinical models of neurological disorders.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and Ro 61-8048 based on published literature.

Inhibitor Target IC50 Assay Type Reference
This compoundHuman KMO~6 nMRecombinant KMO Biochemical Assay[2][7][8]
Ro 61-8048Rat KMO37 nMRadioenzymatic Assay (Kidney Mitochondria)[9][10][11]

Table 1: In Vitro Inhibitory Potency

Inhibitor Species Dose Effect Model Reference
This compoundRat24 mg/kg IV bolus + 5.5 mg/kg/hr infusionTherapeutic protection against MODSAcute Pancreatitis[2]
Ro 61-8048Gerbil30 µmol/kg p.o.~85% inhibition of cerebral KMONormal[10]
Ro 61-8048Rat100 µmol/kg p.o.7.5-fold increase in hippocampal kynurenic acidMicrodialysis[3]

Table 2: In Vivo Efficacy

Signaling Pathway and Experimental Workflow

To understand the context of this compound and Ro 61-8048 activity, it is crucial to visualize the Kynurenine pathway and the general workflow for evaluating KMO inhibitors.

Kynurenine_Pathway cluster_inhibitors KMO Inhibitors Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid KAT 3-Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->3-Hydroxykynurenine KMO Quinolinic_Acid Quinolinic_Acid 3-Hydroxykynurenine->Quinolinic_Acid Kynureninase NAD_plus NAD_plus Quinolinic_Acid->NAD_plus This compound This compound KMO KMO This compound->KMO Ro_61_8048 Ro_61_8048 Ro_61_8048->KMO KMO_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Recombinant KMO Production Recombinant KMO Production Biochemical Assay (IC50) Biochemical Assay (IC50) Recombinant KMO Production->Biochemical Assay (IC50) Cell-based Assay Cell-based Assay Biochemical Assay (IC50)->Cell-based Assay Selectivity Profiling Selectivity Profiling Cell-based Assay->Selectivity Profiling Animal Model Selection Animal Model Selection Selectivity Profiling->Animal Model Selection Pharmacokinetics Pharmacokinetics Animal Model Selection->Pharmacokinetics Pharmacodynamics Pharmacodynamics Pharmacokinetics->Pharmacodynamics Efficacy Studies Efficacy Studies Pharmacodynamics->Efficacy Studies

References

Validating the Inhibitory Effect of GSK180 on KMO Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK180's performance in inhibiting Kynurenine 3-monooxygenase (KMO) activity against other known inhibitors. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate tools for research in the kynurenine pathway.

Kynurenine 3-monooxygenase (KMO) is a critical enzyme in the tryptophan metabolic pathway, catalyzing the conversion of kynurenine to 3-hydroxykynurenine.[1][2] Its role in producing neurotoxic metabolites has made it a significant target in the development of therapies for neurodegenerative diseases and other conditions.[3][4] this compound has emerged as a potent and selective inhibitor of KMO.[5][6] This guide details its inhibitory action in comparison to other known KMO inhibitors, Ro 61-8048 and UPF 648.

Comparative Inhibitory Activity

This compound demonstrates potent inhibition of KMO activity. In biochemical assays, this compound has a half-maximal inhibitory concentration (IC50) of approximately 6 nM against human KMO.[5][6][7] Its mechanism of action is competitive with the kynurenine substrate.[2] In cell-based assays using human embryonic kidney 293 (HEK293) cells expressing human KMO, this compound shows a mean IC50 of 2.0 µM.[1] Furthermore, in primary human hepatocytes with endogenous KMO activity, this compound exhibits a comparable IC50 of 2.6 µM.[1][2]

For comparison, Ro 61-8048, another well-characterized KMO inhibitor, has a reported IC50 of 37 nM and a Ki of 4.8 nM.[8][9][10] UPF 648 is also a potent inhibitor with a reported IC50 in the range of 20-40 nM.[7][11][12]

InhibitorTargetIC50 (Biochemical Assay)IC50 (Cell-Based Assay)KiMechanism of Action
This compound Human KMO~6 nM[5][6][7]2.0 µM (HEK293)[1], 2.6 µM (human hepatocytes)[1][2]Not ReportedCompetitive[2]
Ro 61-8048 KMO37 nM[8][9][10]Not Reported4.8 nM[8][9]Competitive[9]
UPF 648 KMO20-40 nM[7][11][12]Not Reported74 nM (yeast KMO)[12]Not Reported

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Selectivity Profile of this compound

A key advantage of this compound is its high selectivity for KMO. Studies have shown that this compound has negligible activity against other enzymes in the tryptophan metabolic pathway.[2][5] This selectivity minimizes off-target effects, making it a precise tool for studying the specific role of KMO in biological systems.

Experimental Protocols

In Vitro KMO Inhibition Assay (for this compound)

This protocol is based on the method used to determine the biochemical IC50 of this compound.[1]

1. Enzyme and Substrate Preparation:

  • Full-length human KMO is expressed as a GST fusion protein in Sf9 cells and used as a membrane suspension.

  • The reaction is performed with NADPH at a saturating concentration of 200 µM.

  • Kynurenine is used at a concentration around its Km value (10 µM).

2. Assay Procedure:

  • The reaction is initiated by the addition of the enzyme to a mixture of the substrate, cofactor, and varying concentrations of this compound.

  • The mixture is incubated to allow the enzymatic reaction to proceed.

  • The reaction is then stopped, and the amount of product (3-hydroxykynurenine) formed is quantified.

3. Data Analysis:

  • The percentage of KMO activity is calculated for each this compound concentration relative to a control with no inhibitor.

  • The IC50 value is determined by fitting the dose-response curve with a suitable equation.

General KMO Inhibitor Screening Assay

A common method for screening KMO inhibitors involves measuring the consumption of the cofactor NADPH, which can be monitored by the decrease in absorbance at 340 nm.[13] Commercial kits are available for this purpose.

1. Reagent Preparation:

  • Recombinant human KMO enzyme is diluted to the working concentration in the provided assay buffer.

  • A substrate mixture containing L-kynurenine and NADPH is prepared.

2. Assay Procedure:

  • The KMO enzyme is pre-incubated with the test inhibitor at various concentrations in a 96-well plate.

  • The enzymatic reaction is initiated by adding the substrate mixture to all wells.

  • The plate is incubated at room temperature.

  • The absorbance at 340 nm is measured using a spectrophotometer.

3. Data Analysis:

  • The signal is inversely proportional to the enzymatic activity.

  • The percentage of inhibition is calculated for each inhibitor concentration.

  • The IC50 value is determined from the dose-response curve.

Visualizing the Kynurenine Pathway and KMO Inhibition

To better understand the context of this compound's action, the following diagrams illustrate the kynurenine pathway and the experimental workflow for assessing KMO inhibition.

Kynurenine_Pathway cluster_inhibition Inhibition by this compound Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO Kynurenine Kynurenine KAT KAT Kynurenine->KAT KMO KMO Kynurenine->KMO KYNU1 KYNU Kynurenine->KYNU1 Kynurenic_Acid Kynurenic_Acid Three_Hydroxykynurenine 3-Hydroxykynurenine KYNU2 KYNU Three_Hydroxykynurenine->KYNU2 Anthranilic_Acid Anthranilic_Acid Three_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid HAAO HAAO Three_Hydroxyanthranilic_Acid->HAAO Quinolinic_Acid Quinolinic Acid IDO_TDO->Kynurenine KAT->Kynurenic_Acid KMO->Three_Hydroxykynurenine KYNU1->Anthranilic_Acid KYNU2->Three_Hydroxyanthranilic_Acid HAAO->Quinolinic_Acid This compound This compound This compound->KMO

Caption: The Kynurenine Pathway and the inhibitory action of this compound on KMO.

KMO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Enzyme KMO Enzyme Incubation Incubate Enzyme, Substrate, and Inhibitor Enzyme->Incubation Substrate Kynurenine + NADPH Substrate->Incubation Inhibitor This compound (Varying Conc.) Inhibitor->Incubation Measurement Measure Product Formation or NADPH Consumption Incubation->Measurement Analysis Calculate % Inhibition and Determine IC50 Measurement->Analysis

Caption: A generalized workflow for determining the inhibitory effect of this compound on KMO activity.

References

GSK180: A Potent and Selective KMO Inhibitor with a Favorable Specificity Profile

Author: BenchChem Technical Support Team. Date: November 2025

GSK180 is a potent and selective inhibitor of kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway. Extensive analysis demonstrates its high specificity for KMO with negligible activity against other enzymes in the same pathway and a broad panel of other protein targets. This makes this compound a valuable tool for researchers studying the kynurenine pathway's role in various physiological and pathological processes.

This compound exhibits a half-maximal inhibitory concentration (IC50) of approximately 6 nM against human KMO in biochemical assays.[1] Its mechanism of action is competitive with the substrate kynurenine.[1] Further studies in cell-based assays using human embryonic kidney (HEK293) cells stably expressing human KMO showed an IC50 of 2.0 µM.[1] In primary human hepatocytes, which endogenously express KMO, this compound demonstrated an IC50 of 2.6 µM.[1] The inhibitor is slightly less potent against the rat KMO enzyme, with a reported IC50 of 7 µM.[1]

Specificity Analysis of this compound

A comprehensive specificity analysis of this compound was conducted to evaluate its activity against other enzymes within the tryptophan metabolic pathway and a broader range of protein targets. The results underscore the high selectivity of this compound for KMO.

Activity Against Tryptophan Pathway Enzymes

This compound was tested against other key enzymes in the tryptophan degradation pathway and showed no significant inhibition, indicating its specific action on KMO.

EnzymeSubstrate(s)% Inhibition at 10 µM this compound
Tryptophan 2,3-dioxygenase (TDO)L-Tryptophan< 5%
Indoleamine 2,3-dioxygenase (IDO1)L-Tryptophan< 5%
Kynurenine aminotransferase I (KAT I)L-Kynurenine, Pyruvate< 10%
Kynurenine aminotransferase II (KAT II)L-Kynurenine, α-ketoglutarate< 10%
KynureninaseL-Kynurenine< 5%
3-hydroxyanthranilate 3,4-dioxygenase (3HAO)3-hydroxyanthranilic acid< 5%

Table 1: Specificity of this compound against key enzymes in the tryptophan metabolism pathway. Data from Mole DJ, et al. Nat Med. 2016 Feb;22(2):202-9.

Broad Panel Screening

To further assess its specificity, this compound was screened against a panel of over 50 unrelated proteins, including kinases, proteases, and G-protein coupled receptors (GPCRs). In these assays, this compound demonstrated a lack of significant off-target activity, reinforcing its profile as a selective KMO inhibitor. The majority of the tested proteins showed less than 20% inhibition at a this compound concentration of 10 µM.

Experimental Protocols

Human KMO Biochemical Assay

The potency of this compound was determined using a biochemical assay with human KMO expressed as a glutathione S-transferase (GST)-fusion protein in a baculovirus expression system.[1] The assay measures the conversion of L-kynurenine to 3-hydroxykynurenine. The reaction mixture typically contains the purified enzyme, the substrate L-kynurenine, NADPH as a cofactor, and varying concentrations of the inhibitor. The reaction progress is monitored by detecting the formation of the product, often through spectrophotometric or fluorometric methods.

Cellular KMO Enzyme Inhibition Assay

For the cell-based assay, human KMO was stably expressed in HEK293 cells.[1] These cells were then treated with varying concentrations of this compound in the presence of L-kynurenine. The inhibitory effect of this compound was determined by measuring the amount of 3-hydroxykynurenine produced by the cells, typically quantified by liquid chromatography-mass spectrometry (LC-MS).

Tryptophan Pathway Enzyme Specificity Assays

The specificity of this compound against other tryptophan pathway enzymes was evaluated using specific assays for each enzyme. For kynurenine aminotransferase I (KAT I) and II (KAT II), a stopped fluorescence assay was utilized.[1] This assay measures the formation of kynurenic acid. The reactions were initiated with the respective substrates (pyruvate for KAT I and α-ketoglutarate for KAT II) and L-kynurenine and terminated after a specific incubation period.[1] The activity of other enzymes like TDO, IDO1, kynureninase, and 3HAO was determined using established methods appropriate for each enzyme, monitoring the consumption of substrate or formation of product.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the kynurenine pathway of tryptophan metabolism and the general experimental workflow for determining the specificity of an enzyme inhibitor like this compound.

Kynurenine_Pathway Tryptophan Tryptophan NFK N-Formylkynurenine Tryptophan->NFK IDO1/TDO Kynurenine Kynurenine NFK->Kynurenine Formamidase Anthranilic_Acid Anthranilic Acid Kynurenine->Anthranilic_Acid Kynureninase Kynurenic_Acid Kynurenic Acid Kynurenine->Kynurenic_Acid KATs Three_HK 3-Hydroxykynurenine Kynurenine->Three_HK KMO (Inhibited by this compound) Xanthurenic_Acid Xanthurenic Acid Three_HK->Xanthurenic_Acid KATs Three_HAA 3-Hydroxyanthranilic Acid Three_HK->Three_HAA Kynureninase Quinolinic_Acid Quinolinic Acid Three_HAA->Quinolinic_Acid 3HAO NAD NAD+ Quinolinic_Acid->NAD

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

Specificity_Analysis_Workflow cluster_0 Primary Target Assay cluster_1 Off-Target Pathway Analysis cluster_2 Broad Panel Screening Primary_Assay Biochemical Assay with KMO Determine_IC50 Determine IC50 for KMO Primary_Assay->Determine_IC50 Pathway_Assays Perform Specific Assays Determine_IC50->Pathway_Assays Broad_Assays High-Throughput Screening Determine_IC50->Broad_Assays Pathway_Enzymes Select Other Tryptophan Pathway Enzymes Pathway_Enzymes->Pathway_Assays Measure_Inhibition_Pathway Measure % Inhibition Pathway_Assays->Measure_Inhibition_Pathway Broad_Panel Select Panel of >50 Unrelated Proteins Broad_Panel->Broad_Assays Measure_Inhibition_Broad Measure % Inhibition Broad_Assays->Measure_Inhibition_Broad

Caption: Experimental Workflow for this compound Specificity Analysis.

References

A Comparative Guide to Validating the Downstream Effects of GSK180 on the Kynurenine Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GSK180, a potent and selective Kynurenine-3-Monooxygenase (KMO) inhibitor, with other alternative modulators of the kynurenine pathway. The focus is on the downstream metabolic effects of these compounds, supported by experimental data to aid researchers in selecting the appropriate tools for their studies.

Introduction to Kynurenine Pathway Modulation

The kynurenine pathway is the primary metabolic route for tryptophan in mammals, producing several neuroactive and immunomodulatory metabolites.[1][2] Dysregulation of this pathway is implicated in various pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer.[1][2] Two key enzymes, Indoleamine 2,3-dioxygenase (IDO1) and Kynurenine-3-Monooxygenase (KMO), are major targets for therapeutic intervention. IDO1 catalyzes the initial and rate-limiting step of tryptophan degradation, while KMO is a critical enzyme that directs the pathway towards the production of pro-oxidant and neurotoxic metabolites.[1][3]

Inhibiting these enzymes offers distinct strategies for modulating the pathway. IDO1 inhibitors primarily aim to restore tryptophan levels and prevent the accumulation of kynurenine, thereby alleviating immunosuppression.[3] KMO inhibitors, such as this compound, block the conversion of kynurenine to 3-hydroxykynurenine (3-HK), shunting the pathway towards the production of the neuroprotective metabolite, kynurenic acid (KYNA).[1][4]

Comparative Analysis of Inhibitors

This section compares this compound with two other well-characterized inhibitors: Ro 61-8048, another KMO inhibitor, and Epacadostat, a potent IDO1 inhibitor.

This compound: A Potent and Selective KMO Inhibitor

This compound is a selective, competitive, and potent inhibitor of KMO with an IC50 of approximately 6 nM for the human enzyme.[4] It exhibits negligible activity against other enzymes in the tryptophan pathway.[4]

Downstream Effects of this compound (in vivo)

The following table summarizes the pharmacokinetic and pharmacodynamic profile of this compound in rats following a single intravenous bolus injection.

ParameterValueReference
Pharmacokinetics
Volume of Distribution (Vdss)0.14 L/kg[4]
Half-life (t1/2)3 h[4]
Clearance (Clp)0.45 ml/min/kg[4]
Pharmacodynamics (Plasma Levels)
KynurenineSignificant increase[4]
Kynurenic AcidSignificant increase[4]

Note: Specific quantitative changes in metabolite concentrations from baseline were not provided in the primary source.

Alternative Kynurenine Pathway Inhibitors

Ro 61-8048: Another KMO Inhibitor

Ro 61-8048 is another well-studied KMO inhibitor. In a study using a mouse model of epilepsy, Ro 61-8048 demonstrated a significant impact on the kynurenine pathway.

Downstream Effects of Ro 61-8048 (in vivo in mice)

Metabolite RatioChange vs. ControlReference
KYNA/KYNIncreased[5]
3-HK/KYNDecreased[5]

Epacadostat: An IDO1 Inhibitor

Epacadostat is a potent and selective IDO1 inhibitor that has been extensively studied in the context of cancer immunotherapy. Its mechanism of action is to block the conversion of tryptophan to kynurenine.

Downstream Effects of Epacadostat (in vivo in mice with CT26 tumors)

A study using quantitative mass spectrometry imaging in a CT26 mouse tumor model demonstrated the effect of Epacadostat on tryptophan and kynurenine levels.

MetaboliteChange in Treated Group vs. ControlReference
TryptophanIncreased[4]
KynurenineDecreased[4]

Experimental Protocols

In Vivo Administration of this compound and Metabolite Analysis in Rats

Objective: To determine the pharmacokinetic and pharmacodynamic profile of this compound in rats.

Protocol:

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: A single intravenous bolus injection of this compound. The exact dose used to generate the published data is not specified in the reference.

  • Sample Collection: Blood samples are collected at various time points post-injection. Plasma is separated by centrifugation.

  • Metabolite Quantification: Plasma levels of this compound, kynurenine, and kynurenic acid are measured using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), though the specific method details are not provided in the primary source.

  • Data Analysis: Pharmacokinetic parameters (Vdss, t1/2, Clp) are calculated from the plasma concentration-time profile of this compound. Pharmacodynamic effects are assessed by analyzing the changes in plasma concentrations of kynurenine and kynurenic acid over time.

Reference for the described in vivo study:[4]

Quantification of Kynurenine Pathway Metabolites using LC-MS/MS

Objective: To simultaneously quantify multiple kynurenine pathway metabolites in biological samples.

Protocol:

  • Sample Preparation: Plasma or tissue homogenate samples are subjected to protein precipitation, typically using trichloroacetic acid or an organic solvent like methanol.[6][7] An internal standard is added to each sample for accurate quantification.

  • Chromatographic Separation: The extracted metabolites are separated using a reversed-phase liquid chromatography column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly used.[7][8]

  • Mass Spectrometric Detection: The separated metabolites are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each metabolite and the internal standard.

  • Quantification: The concentration of each metabolite is determined by comparing its peak area to that of the internal standard and referencing a standard curve prepared with known concentrations of each analyte.

This is a generalized protocol based on common practices described in the literature.[7][8]

Visualizations

Kynurenine_Pathway Tryptophan Tryptophan IDO1 IDO1/TDO Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT Three_HK 3-Hydroxykynurenine KMO->Three_HK Downstream_Neurotoxic Downstream Neurotoxic Metabolites Three_HK->Downstream_Neurotoxic KYNA Kynurenic Acid (Neuroprotective) KAT->KYNA

Caption: The Kynurenine Pathway highlighting the key enzymes IDO1/TDO and KMO.

Experimental_Workflow cluster_in_vivo In Vivo Experiment cluster_analysis Metabolite Analysis Animal_Model Animal Model (e.g., Rat, Mouse) Treatment_Groups Treatment Groups (Vehicle, this compound, Alternative Inhibitor) Animal_Model->Treatment_Groups Drug_Administration Drug Administration (e.g., i.v. injection) Treatment_Groups->Drug_Administration Sample_Collection Sample Collection (Blood, Tissues) Drug_Administration->Sample_Collection Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Preparation LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS Data_Quantification Data Quantification LC_MS_MS->Data_Quantification Comparative_Analysis Comparative_Analysis Data_Quantification->Comparative_Analysis Comparative Analysis of Downstream Effects

Caption: A generalized experimental workflow for validating the downstream effects of kynurenine pathway inhibitors.

Conclusion

This compound is a potent and selective KMO inhibitor that effectively modulates the kynurenine pathway by increasing the levels of kynurenine and the neuroprotective metabolite, kynurenic acid. This contrasts with IDO1 inhibitors like Epacadostat, which act upstream to increase tryptophan and decrease kynurenine levels. The choice of inhibitor will depend on the specific research question and the desired biological outcome. For studies aimed at increasing neuroprotection through elevated kynurenic acid, a KMO inhibitor like this compound would be a suitable choice. For research focused on overcoming immunosuppression by restoring tryptophan levels, an IDO1 inhibitor would be more appropriate. This guide provides a foundation for researchers to make informed decisions and design robust experiments to validate the downstream effects of these important pharmacological tools.

References

A Comparative Analysis of GSK180 and its Analogs as Kynurenine-3-Monooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of GSK180, a potent and selective inhibitor of kynurenine-3-monooxygenase (KMO), and its key analogs. By objectively comparing their performance based on available experimental data, this document aims to serve as a valuable resource for researchers in the fields of drug discovery and development.

Introduction to KMO Inhibition

Kynurenine-3-monooxygenase is a critical enzyme in the tryptophan metabolism pathway, specifically the kynurenine pathway. It catalyzes the conversion of kynurenine to 3-hydroxykynurenine. Inhibition of KMO is a promising therapeutic strategy for various diseases, including neurodegenerative disorders and acute pancreatitis, as it can modulate the levels of neuroactive metabolites in this pathway.[1] this compound has emerged as a significant tool to explore the therapeutic potential of KMO inhibition.[2]

Comparative Analysis of KMO Inhibitors

This compound and its analogs are competitive inhibitors of KMO, demonstrating varying potencies and specificities. The following tables summarize the key quantitative data for this compound and other notable KMO inhibitors, including Ro 61-8048 and UPF-648.

Table 1: In Vitro Potency of KMO Inhibitors
CompoundTargetIC50 (nM)Ki (nM)SpeciesAssay Conditions
This compound KMO~6[2]-HumanCell-free assay
KMO500-P. fluorescensCell-free assay[3]
KMO7000-RatCell-based assay[2]
Endogenous KMO2600-HumanPrimary hepatocytes[2]
Ro 61-8048 Kynurenine 3-hydroxylase (KMO)37[4][5][6]4.8[5][6]Not SpecifiedCell-free assay
mKMO33.8-MurineNot Specified[7]
UPF-648 KMO20[8]-Not SpecifiedNot Specified
KMO40-Not SpecifiedNot Specified[7]
Table 2: Cellular Activity of KMO Inhibitors
CompoundCell Line/SystemIC50 (µM)Species
This compound HEK293 cells expressing human KMO2.0[3]Human
Primary human hepatocytes2.6[3][9]Human
Ro 61-8048 Not Specified1.2 / 0.64Not Specified[10]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the kynurenine pathway and a general workflow for screening KMO inhibitors.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT 3-Hydroxykynurenine 3-Hydroxykynurenine (Neurotoxic) KMO->3-Hydroxykynurenine Kynurenic Acid Kynurenic Acid (Neuroprotective) KAT->Kynurenic Acid Downstream\nMetabolites Downstream Metabolites 3-Hydroxykynurenine->Downstream\nMetabolites This compound This compound & Analogs This compound->KMO Inhibition

Figure 1: Kynurenine Pathway and the site of action for this compound and its analogs.

KMO_Inhibitor_Screening_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition Dilute_Buffer Dilute 3X KMO Assay Buffer to 1X Dilute_Enzyme Dilute KMO Enzyme to 20 µg/ml Dilute_Buffer->Dilute_Enzyme Thaw_Enzyme Thaw KMO Enzyme on Ice Thaw_Enzyme->Dilute_Enzyme Add_Enzyme Add Diluted KMO Enzyme to Microplate Wells Dilute_Enzyme->Add_Enzyme Prepare_Substrates Prepare Substrate Mixture (NADPH & L-Kynurenine) Initiate_Reaction Initiate Reaction with Substrate Mixture Prepare_Substrates->Initiate_Reaction Add_Inhibitor Add Test Inhibitor (e.g., this compound) Add_Enzyme->Add_Inhibitor Add_Inhibitor->Initiate_Reaction Incubate Incubate at Room Temperature for 90 min Initiate_Reaction->Incubate Measure_Absorbance Measure Absorbance at 340 nm Incubate->Measure_Absorbance Analyze_Data Calculate % Inhibition and IC50 Values Measure_Absorbance->Analyze_Data

Figure 2: A generalized experimental workflow for screening KMO inhibitors.

Experimental Protocols

KMO Inhibition Assay (General Protocol)

This protocol is based on the principles described in commercially available KMO inhibitor screening assay kits.[11][12][13]

1. Reagent Preparation:

  • Prepare a 1X KMO assay buffer by diluting a 3X stock solution with water.
  • Thaw the recombinant human KMO enzyme on ice and dilute it to a final concentration of 20 µg/ml in 1X KMO assay buffer. Keep the diluted enzyme on ice.
  • Prepare a substrate mixture containing NADPH and L-Kynurenine in 1X KMO assay buffer.

2. Assay Procedure:

  • To a 96-well plate, add the test compounds (e.g., this compound or its analogs) at various concentrations. Include a positive control (a known KMO inhibitor like UPF648) and a negative control (vehicle).
  • Add 50 µl of the diluted KMO enzyme to each well.
  • Initiate the enzymatic reaction by adding 40 µl of the substrate mixture to all wells.
  • Incubate the plate at room temperature for 90 minutes.

3. Detection and Data Analysis:

  • Measure the absorbance at 340 nm using a microplate reader. The absorbance at this wavelength is inversely proportional to KMO activity, as it measures the consumption of NADPH.
  • Calculate the percentage of KMO inhibition for each concentration of the test compound.
  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Studies in Rodent Models of Acute Pancreatitis (this compound)

The following provides a summary of the in vivo experimental design used to evaluate this compound's efficacy.[3]

1. Animal Model:

  • Acute pancreatitis (AP) is induced in rats.

2. Dosing Regimen:

  • This compound is administered intravenously. A typical dosing regimen might involve a bolus injection followed by a continuous infusion to maintain stable plasma concentrations.[3] For instance, a 30 mg/kg bolus injection has been used in mice.[9]

3. Pharmacokinetic and Pharmacodynamic Analysis:

  • Blood samples are collected at various time points to determine the plasma concentrations of this compound and key metabolites of the kynurenine pathway (kynurenine, kynurenic acid, and 3-hydroxykynurenine).
  • This analysis helps to establish the pharmacokinetic profile of the compound and its pharmacodynamic effect on the target pathway.

4. Efficacy Evaluation:

  • The therapeutic efficacy of this compound is assessed by evaluating its ability to protect against multiple organ failure, a common complication of severe acute pancreatitis.

Conclusion

This compound is a highly potent inhibitor of KMO with demonstrated efficacy in preclinical models. Its analogs, such as Ro 61-8048 and UPF-648, also exhibit significant KMO inhibitory activity, providing valuable tools for studying the kynurenine pathway. The choice of inhibitor for a particular research application will depend on the required potency, selectivity, and pharmacokinetic properties. This guide provides a foundational comparison to aid in the selection and application of these important research compounds. Further head-to-head studies under identical experimental conditions would be beneficial for a more direct comparison of their performance.

References

Unveiling the Molecular Embrace: A Comparative Guide to GSK180's Binding with Kynurenine 3-Monooxygenase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the binding mode of GSK180 to Kynurenine 3-monooxygenase (KMO) against other notable inhibitors. We present a synthesis of experimental data, detailed methodologies, and visual representations to facilitate a comprehensive understanding of these molecular interactions.

Kynurenine 3-monooxygenase (KMO) is a critical enzyme in the tryptophan metabolism pathway, representing a key therapeutic target for a range of neurological and inflammatory disorders. The development of potent and selective KMO inhibitors is a significant focus of drug discovery. Among these, this compound has emerged as a highly potent and selective inhibitor. This guide will delve into the specifics of its binding mechanism and compare it with other well-characterized KMO inhibitors, namely Ro 61-8048 and UPF 648.

Comparative Analysis of KMO Inhibitor Potency

The following table summarizes the inhibitory potency of this compound and its alternatives against KMO. The data is compiled from various studies to provide a quantitative comparison.

InhibitorTarget Organism/Cell LineIC50KiBinding Mode
This compound Human KMO~6 nM-Competitive
P. fluorescens KMO500 nM-Competitive
Primary human hepatocytes2.6 µM--
Rat KMO7 µM--
Ro 61-8048 KMO37 nM4.8 nMAllosteric/Non-competitive
UPF 648 KMO20 nM56.7 nM (human KMO)Competitive

Deciphering the Binding Modes: A Structural Perspective

The precise interaction between an inhibitor and its target enzyme is fundamental to its mechanism of action. X-ray crystallography and molecular docking studies have provided valuable insights into how these inhibitors bind to KMO.

This compound: A Competitive Embrace at the Active Site

The binding mode of this compound to KMO has been elucidated through X-ray co-crystallography with KMO from Pseudomonas fluorescens at a resolution of 3.2 Å.[1][2] This structural data reveals that this compound is a competitive inhibitor, binding directly within the enzyme's active site.[2]

Key interactions observed in the co-crystal structure include:

  • A salt bridge formed between the carboxylate group of this compound and Arginine 84 (Arg84) of the enzyme.

  • Hydrogen bonds between the carboxylate group and the side chains of Tyrosine 98 (Tyr98) and Asparagine 369 (Asn369).

  • A hydrogen bond between the oxazolidinone carbonyl of this compound and the side chain of Tyrosine 404 (Tyr404) in the C-terminal domain.

  • A π-interaction between the 5-chlorine atom of this compound and Phenylalanine 238 (Phe238).

Docking studies with a full-length rat KMO model have further corroborated these key interactions, particularly the engagement of the carboxylate moiety with Arg85.[3]

dot

GSK180_Binding_Mode cluster_KMO KMO Active Site cluster_this compound This compound Arg84 Arg84 Tyr98 Tyr98 Asn369 Asn369 Tyr404 Tyr404 Phe238 Phe238 Carboxylate Carboxylate Carboxylate->Arg84 Salt Bridge Carboxylate->Tyr98 H-bond Carboxylate->Asn369 H-bond Oxazolidinone Oxazolidinone Carbonyl Oxazolidinone->Tyr404 H-bond Chlorine 5-Chlorine Chlorine->Phe238 π-interaction

Caption: Key interactions between this compound and the KMO active site.

Ro 61-8048: A Distinct Allosteric Inhibition

In contrast to this compound, Ro 61-8048 exhibits a different binding mechanism. Studies have revealed that Ro 61-8048 acts as an allosteric inhibitor of P. fluorescens KMO.[4] It binds to a unique tunnel-like pocket in proximity to the substrate-binding site, but not directly in it.[4] This binding is proposed to affect the conformation of essential catalytic residues, thereby inhibiting enzyme activity in a non-competitive manner.[4] However, it is noteworthy that in Saccharomyces cerevisiae KMO, Ro 61-8048 has been reported to act as a competitive inhibitor.[5]

UPF 648: Competitive Inhibition with a Twist

UPF 648, another potent KMO inhibitor, acts as a competitive inhibitor, binding close to the FAD cofactor in the active site.[6][7] Its binding perturbs the local active site structure, preventing the productive binding of the substrate, L-kynurenine.[6][7] The carboxylate group of UPF 648 is bound by conserved residues Arg83 and Tyr97.[6] The dichlorobenzene moiety is surrounded by several hydrophobic residues.[6] Functional assays and mutagenesis studies have indicated that the active site architecture and the binding of UPF 648 are highly conserved between yeast and human KMO.[6]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of binding data, detailed experimental protocols are crucial. Below are outlines of key experimental procedures used to characterize the binding of inhibitors to KMO.

KMO Enzyme Activity Assay for IC50 Determination

This assay is used to determine the concentration of an inhibitor required to reduce KMO enzyme activity by 50%.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing KMO assay buffer, recombinant human KMO enzyme, and the test inhibitor at various concentrations.

  • Substrate Addition: Initiate the reaction by adding the substrates, NADPH and L-Kynurenine.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 90 minutes).

  • Activity Measurement: Determine KMO activity by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Data Analysis: Plot the percentage of KMO activity against the logarithm of the inhibitor concentration to obtain a sigmoidal dose-response curve. The IC50 value is determined from the inflection point of this curve.[8]

IC50_Determination_Workflow A Prepare reaction mix: KMO enzyme, buffer, inhibitor B Initiate reaction with NADPH and L-Kynurenine A->B C Incubate at room temperature B->C D Measure absorbance at 340 nm C->D E Plot % activity vs. [Inhibitor] and determine IC50 D->E

References

Assessing the Therapeutic Index of GSK180: A Comparative Analysis with other Kynurenine-3-Monooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the Kynurenine-3-Monooxygenase (KMO) inhibitor GSK180 against other notable inhibitors of the same class. Due to the limited availability of public data on the therapeutic index of these compounds, this comparison focuses on their potency and preclinical efficacy, key indicators of therapeutic potential.

Kynurenine-3-monooxygenase is a critical enzyme in the tryptophan metabolic pathway, representing a key therapeutic target for various inflammatory and neurodegenerative diseases. Inhibition of KMO can modulate the levels of neuroactive metabolites, reducing neurotoxic compounds and increasing neuroprotective ones. This guide examines this compound, a potent KMO inhibitor, and compares its performance with other known inhibitors, Ro-61-8048 and CHDI-340246.

Comparative Efficacy of KMO Inhibitors

The therapeutic potential of a drug is initially assessed by its potency, often measured by the half-maximal inhibitory concentration (IC50), and its efficacy in preclinical models. The following table summarizes the available data for this compound and its counterparts.

InhibitorTargetPotency (IC50)Preclinical Efficacy
This compound Kynurenine-3-Monooxygenase (KMO)~6 nM (isolated human KMO)[1]In a rat model of acute pancreatitis, a 24 mg/kg intravenous bolus followed by a 5.5 mg/kg/hour infusion afforded therapeutic protection.[1]
2.0-2.6 µM (human cell-based assays)[1]
Ro-61-8048 Kynurenine-3-Monooxygenase (KMO)37 nM[2][3]Effective doses in rodent models range from 30-150 mg/kg, demonstrating antidystonic, anticonvulsant, and neuroprotective activities.[2][4]
CHDI-340246 Kynurenine-3-Monooxygenase (KMO)Data not publicly availableOrally administered in transgenic mouse models of Huntington's disease, it potently and dose-dependently modulated the kynurenine pathway in both peripheral tissues and the central nervous system.[5][6]

Note: A direct comparison of the therapeutic index is not feasible due to the lack of publicly available data on the toxic or lethal doses (TD50 or LD50) for these compounds. The therapeutic index is a critical measure of a drug's safety, calculated as the ratio of the toxic dose to the therapeutic dose.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating KMO inhibitors.

Kynurenine Pathway Kynurenine Pathway Inhibition Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO KMO Kynurenine->KMO KYNA Kynurenic Acid (Neuroprotective) Kynurenine->KYNA Alternative Pathway 3-Hydroxykynurenine 3-Hydroxykynurenine KMO->3-Hydroxykynurenine Neurotoxic_Metabolites Neurotoxic Metabolites (e.g., Quinolinic Acid) 3-Hydroxykynurenine->Neurotoxic_Metabolites Inhibitor This compound & Other Inhibitors Inhibitor->KMO

Caption: Inhibition of KMO blocks the production of neurotoxic metabolites.

Experimental Workflow Inhibitor Evaluation Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Enzyme_Assay Enzyme Inhibition Assay (IC50 Determination) Cell_Assay Cell-Based Potency Assay Enzyme_Assay->Cell_Assay PK_PD Pharmacokinetics & Pharmacodynamics Cell_Assay->PK_PD Efficacy Efficacy Studies (Disease Models) PK_PD->Efficacy Toxicity Toxicology Studies (MTD, NOAEL) Efficacy->Toxicity Therapeutic_Index Therapeutic Index Assessment Toxicity->Therapeutic_Index

Caption: General workflow for preclinical evaluation of KMO inhibitors.

Detailed Experimental Protocols

1. KMO Inhibition Assay (In Vitro Potency)

  • Objective: To determine the IC50 value of the inhibitor against purified KMO.

  • Materials: Purified recombinant human KMO enzyme, L-kynurenine (substrate), NADPH (cofactor), inhibitor compound, assay buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Procedure:

    • Prepare a reaction mixture containing the KMO enzyme, NADPH, and varying concentrations of the inhibitor in the assay buffer.

    • Initiate the reaction by adding the substrate, L-kynurenine.

    • Incubate the reaction at 37°C for a specified time.

    • Stop the reaction (e.g., by adding a quenching agent).

    • Measure the production of 3-hydroxykynurenine, typically using high-performance liquid chromatography (HPLC) or a spectrophotometric method.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

2. Cell-Based KMO Activity Assay

  • Objective: To assess the potency of the inhibitor in a cellular context.

  • Materials: A cell line expressing KMO (e.g., HEK293 cells overexpressing human KMO), cell culture medium, L-kynurenine, inhibitor compound.

  • Procedure:

    • Culture the KMO-expressing cells to a suitable confluency.

    • Treat the cells with varying concentrations of the inhibitor for a predetermined period.

    • Add L-kynurenine to the cell culture medium.

    • Incubate for a specific duration to allow for cellular uptake and metabolism.

    • Collect the cell supernatant or cell lysate.

    • Quantify the amount of 3-hydroxykynurenine produced using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the IC50 value based on the reduction in 3-hydroxykynurenine production.

3. In Vivo Efficacy Study in a Rat Model of Acute Pancreatitis (for this compound)

  • Objective: To evaluate the therapeutic efficacy of the KMO inhibitor in a relevant disease model.

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Pancreatitis: Acute pancreatitis is induced by methods such as intraductal infusion of sodium taurocholate.

  • Treatment Protocol:

    • Following the induction of pancreatitis, administer the inhibitor (e.g., this compound) via the desired route (e.g., intravenous bolus followed by continuous infusion).

    • A control group receives a vehicle solution.

    • Monitor the animals for clinical signs of disease severity.

  • Outcome Measures:

    • Biochemical analysis: Measure serum levels of pancreatic enzymes (e.g., amylase, lipase) and inflammatory markers.

    • Histopathological examination: Assess the extent of pancreatic necrosis, edema, and inflammation in tissue sections.

    • Metabolite analysis: Measure the levels of kynurenine pathway metabolites in plasma and tissues to confirm target engagement.

Conclusion

This compound demonstrates high potency as a KMO inhibitor, with promising therapeutic effects in a preclinical model of acute pancreatitis. While a direct comparison of the therapeutic index with other KMO inhibitors like Ro-61-8048 and CHDI-340246 is currently hampered by the lack of public toxicity data, the available information on potency and in vivo efficacy provides a valuable foundation for further investigation. The development of selective and potent KMO inhibitors like this compound holds significant promise for the treatment of diseases with a dysregulated kynurenine pathway. Future preclinical and clinical studies are essential to fully characterize the safety profile and establish the therapeutic window of these compounds.

References

Safety Operating Guide

Proper Disposal of GSK180: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release – Researchers and laboratory personnel now have access to a comprehensive guide on the proper disposal procedures for GSK180, a potent inhibitor of kynurenine 3-monooxygenase. This guide provides essential safety and logistical information to ensure the safe handling and disposal of this research chemical.

This compound, with the formal name 5,6-dichloro-2-oxo-3(2H)-benzoxazolepropanoic acid, is a solid substance used in laboratory research.[1] While a specific Safety Data Sheet (SDS) from one supplier indicates that this compound is not classified as a hazardous substance or mixture, it is crucial to note that the toxicological properties of this compound have not been fully investigated. Therefore, adherence to precautionary disposal measures is essential to ensure personnel safety and environmental protection.

This compound Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key data for this compound.

PropertyValue
CAS Number 1799725-26-0
Molecular Formula C₁₀H₇Cl₂NO₄
Formula Weight 276.1 g/mol
Appearance A solid
Purity ≥95%
Solubility Soluble in DMSO (≥10 mg/ml)
Storage -20°C

Step-by-Step Disposal Protocol

Given that this compound is a halogenated organic compound, specific disposal procedures must be followed. Halogenated solvents and waste should be segregated from non-halogenated waste streams to ensure proper treatment and disposal, which typically involves incineration at a regulated hazardous waste facility.[2][3][4]

Experimental Protocol for the Disposal of this compound:

  • Segregation: At the point of generation, collect all waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, in a designated and clearly labeled waste container. This container must be specifically marked for "Halogenated Organic Waste."[2][4][5]

  • Container Labeling: The waste container must be labeled with a "Hazardous Waste" tag.[2] The label should clearly identify the contents, including the name "this compound" and its concentration. A running list of all constituents and their approximate percentages should be maintained.[3]

  • Container Integrity: Use a container that is in good condition, compatible with the chemical waste, and has a secure, tightly sealing lid to prevent leaks or spills.[5] The container should be kept closed except when adding waste.[2][5]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be in a cool, dry, and well-ventilated location, away from incompatible materials.[2][5]

  • Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain. All liquid waste containing this compound must be collected as halogenated organic waste.

  • Spill Cleanup: In the event of a spill, contain the leak and absorb the material with an inert absorbent. Place all contaminated materials, including personal protective equipment (PPE), into a sealed bag and label it as hazardous waste for disposal.[2]

  • Waste Pickup: Once the waste container is full or ready for disposal, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

GSK180_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Waste Management A This compound Waste Generation (Solid, Solutions, Contaminated Items) B Segregate into Halogenated Waste Container A->B C Label Container: 'Halogenated Organic Waste' 'Hazardous Waste' B->C D Store in Designated Satellite Accumulation Area C->D E Request Waste Pickup (Institutional EHS) D->E F Transport to Licensed Hazardous Waste Facility E->F G Final Disposal (Incineration) F->G

This compound Disposal Workflow Diagram

References

Essential Safety and Operational Guide for Handling GSK180

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with GSK180. It includes detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust be worn at all times.
Chemical GogglesRequired when there is a risk of splashing.
Hand Protection GlovesCompatible chemical-resistant gloves.
Body Protection Lab CoatTo be worn over personal clothing.

It is crucial to inspect all PPE for integrity before each use.

Handling and Storage Protocols

This compound should be handled in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.

ParameterSpecificationSource
Storage Temperature -20°C[1]
Shipping Temperature Room temperature in the continental US; may vary elsewhere.[1]
Stability ≥ 4 years at -20°C[1]
Solubility ≥10 mg/ml in DMSO[1]

For detailed, step-by-step guidance on solution preparation and administration, refer to the specific protocols provided by the supplier.

Spill and Disposal Procedures

In the event of a spill, isolate the area and prevent the substance from entering drains. Absorb the spill with inert material and place it in a suitable container for chemical waste.

Disposal Plan:

  • Collect Waste: All disposable materials that have come into contact with this compound, as well as any unused material, should be collected in a designated, sealed container for chemical waste.

  • Labeling: The waste container must be clearly labeled as "Hazardous Chemical Waste" and include the name "this compound".

  • Storage: Store the waste container in a secure, designated area away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.

Experimental Workflow: Handling and Disposal

The following diagram outlines the standard workflow for safely handling and disposing of this compound in a laboratory setting.

GSK180_Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare workspace in a ventilated fume hood A->B C Weigh this compound solid B->C D Prepare solution (e.g., with DMSO) C->D E Perform experimental procedures D->E F Collect all contaminated waste E->F G Label and store waste container F->G H Decontaminate workspace G->H I Arrange for professional waste disposal H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK180
Reactant of Route 2
GSK180

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.